molecular formula C10H10N2O2S B1461168 6-Methylquinoline-5-sulfonamide CAS No. 2126162-04-5

6-Methylquinoline-5-sulfonamide

Cat. No.: B1461168
CAS No.: 2126162-04-5
M. Wt: 222.27 g/mol
InChI Key: LABGWTGEVAGALO-UHFFFAOYSA-N
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Description

6-Methylquinoline-5-sulfonamide is a synthetic quinoline-based compound incorporating a sulfonamide functional group, designed for advanced research and development applications. Quinoline-sulfonamide hybrids are of significant interest in medicinal chemistry and materials science due to their versatile photophysical properties and biological activity . Researchers value these compounds for their potential as scaffolds in the design of novel fluorophores and therapeutic agents. In photophysical research, closely related quinoline-sulfonamide derivatives exhibit strong absorbance in the range of 337-342 nm and emission wavelengths between 412-430 nm, characterized by high intensity and significant molar extinction coefficients, making them suitable for applications in sensing and the development of optoelectronic materials . In pharmaceutical research, the quinoline-sulfonamide structure is a key pharmacophore in the development of potent enzyme inhibitors. Analogous compounds have demonstrated excellent inhibitory activity against cancer-associated carbonic anhydrase isoforms (CA IX and XII), highlighting their potential in the design of targeted anticancer therapies . Furthermore, the 8-hydroxyquinoline-5-sulfonamide scaffold has been identified as an effective inhibitor of Botulinum Neurotoxin A (BoNT/A) by acting as a zinc-chelating molecule that disrupts the toxin's metalloprotease active site . As part of a promising class of compounds, this compound serves as a valuable building block for chemical exploration and biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylquinoline-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-7-4-5-9-8(3-2-6-12-9)10(7)15(11,13)14/h2-6H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABGWTGEVAGALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Characterization of 6-Methylquinoline-5-sulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 6-methylquinoline-5-sulfonamide, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep understanding of the structural and electronic properties of this molecule. The guide will delve into the theoretical underpinnings and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the characterization of this compound.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The addition of a sulfonamide group, a well-established pharmacophore, to the 6-methylquinoline backbone creates a molecule with significant potential for interacting with various biological targets. Accurate and comprehensive spectroscopic characterization is the cornerstone of any drug discovery program, providing unambiguous proof of structure and crucial insights into the molecule's chemical environment. This guide will provide a detailed analysis of the expected NMR, IR, and MS data for this compound, grounded in the established principles of spectroscopy and data from the parent molecule, 6-methylquinoline.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are the foundation for interpreting its spectroscopic data. The molecule consists of a bicyclic quinoline ring system with a methyl group at the 6-position and a sulfonamide group at the 5-position.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly important for resolving the aromatic protons.

  • ¹H NMR Acquisition:

    • Obtain a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group, and the sulfonamide protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group and the electron-donating nature of the methyl group.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H2~8.9ddJ = 4.2, 1.7
H3~7.5ddJ = 8.4, 4.2
H4~8.2ddJ = 8.4, 1.7
H7~7.8dJ = 8.8
H8~8.5dJ = 8.8
6-CH₃~2.6s-
-SO₂NH₂~7.5 (broad)s-

Expert Interpretation:

  • The protons on the pyridine ring (H2, H3, H4) will exhibit a characteristic AMX spin system. H2 and H4 are expected to be downfield due to the anisotropic effect of the nitrogen atom.

  • The protons on the benzene ring (H7, H8) will appear as doublets due to ortho-coupling. The presence of the electron-donating methyl group at C6 and the electron-withdrawing sulfonamide group at C5 will influence their precise chemical shifts.

  • The methyl protons will appear as a singlet in the upfield region.

  • The sulfonamide protons are exchangeable and may appear as a broad singlet. Its chemical shift can be concentration and temperature-dependent.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms in the 6-methylquinoline ring system, plus the methyl carbon.

Carbon Assignment Predicted Chemical Shift (ppm)
C2~150
C3~122
C4~136
C4a~128
C5~135
C6~138
C7~127
C8~130
C8a~148
6-CH₃~22

Expert Interpretation:

  • The chemical shifts of the quinoline carbons are influenced by the nitrogen heteroatom and the substituents.

  • The carbons of the pyridine ring (C2, C3, C4, C8a) will have characteristic shifts. C2 and C8a, being adjacent to the nitrogen, will be significantly downfield.

  • The carbons of the benzene ring (C4a, C5, C6, C7, C8) will have their chemical shifts modulated by the methyl and sulfonamide groups. The ipso-carbons (C5 and C6) will be particularly affected.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the sulfonamide group and the aromatic rings.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The ATR method is generally quicker and requires minimal sample preparation.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • A background spectrum of the empty ATR crystal or the KBr pellet press should be recorded and automatically subtracted from the sample spectrum.

IR Spectral Data (Predicted)
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3350-3250N-H stretching (sulfonamide)Medium
3100-3000C-H stretching (aromatic)Medium
2950-2850C-H stretching (methyl)Weak
1600-1450C=C and C=N stretching (aromatic rings)Strong
1350-1310Asymmetric SO₂ stretching (sulfonamide)Strong
1170-1150Symmetric SO₂ stretching (sulfonamide)Strong
~900S-N stretching (sulfonamide)Medium
850-750C-H out-of-plane bending (aromatic)Strong

Expert Interpretation:

  • The most characteristic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group. These are typically very intense and are a reliable indicator of the presence of this functional group.

  • The N-H stretching vibrations of the sulfonamide will appear as one or two bands in the 3350-3250 cm⁻¹ region.

  • The aromatic C-H stretching bands will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the entire molecule, including the characteristic C-H out-of-plane bending modes of the substituted quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile solid like this compound, LC-MS is the preferred method.

  • Ionization Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used, but may lead to more extensive fragmentation.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is highly recommended to determine the exact mass and elemental composition.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can be used for structural confirmation.

Mass Spectrometry Data (Predicted)
  • Molecular Formula: C₁₀H₁₀N₂O₂S

  • Molecular Weight: 222.26 g/mol

  • Expected [M+H]⁺ (ESI): m/z 223.0536 (calculated for C₁₀H₁₁N₂O₂S⁺)

Expert Interpretation of Fragmentation (EI or MS/MS):

The fragmentation pattern will provide valuable structural information. Key expected fragmentation pathways include:

  • Loss of SO₂: A common fragmentation for sulfonamides, leading to a fragment at m/z 158.

  • Loss of the sulfonamide group: Cleavage of the C-S bond could lead to a 6-methylquinoline fragment ion at m/z 142.

  • Loss of NH₂: From the sulfonamide group, resulting in a fragment at m/z 206.

  • Loss of methyl radical: From the quinoline ring, leading to a fragment at m/z 207.

G cluster_workflow Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (LC-MS, HRMS) Sample->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding the spectroscopic properties of this compound. By combining the predictive power of established spectroscopic principles with data from closely related structures, researchers can confidently identify and characterize this important molecule. The detailed protocols and expert interpretations provided herein will serve as a valuable resource for scientists engaged in the synthesis, purification, and biological evaluation of novel quinoline-based compounds, ultimately accelerating the drug discovery and development process.

References

  • PubChem Compound Summary for CID 7059, 6-Methylquinoline. National Center for Biotechnology Information. [Link]

  • 6-Methylquinoline. mzCloud Advanced Mass Spectral Database. [Link]

  • Synthesis and spectroscopic characterization of novel quinoline-based peptoids. Arabian Journal of Chemistry. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

"CAS number for 6-Methylquinoline-5-sulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 6-Methylquinoline-5-sulfonamide [1]

Part 1: Executive Summary & Core Identity

This compound is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly in the fields of kinase inhibition and antibacterial drug discovery.[1] Functioning as a "privileged scaffold," it combines the lipophilic, DNA-intercalating properties of the quinoline core with the polar, hydrogen-bonding capability of the sulfonamide moiety.[1]

While less ubiquitous than its 8-substituted counterparts, the 5-sulfonamide isomer offers a unique vector for structure-activity relationship (SAR) exploration, particularly when targeting the ATP-binding pockets of enzymes where the 6-methyl group provides critical hydrophobic contacts.[1]

Chemical Identity Matrix
Parameter Technical Specification
Chemical Name This compound
CAS Number 2126162-04-5
Molecular Formula C₁₀H₁₀N₂O₂S
Molecular Weight 222.26 g/mol
Exact Mass 222.0463
Catalog Reference TRC-M420730 (Toronto Research Chemicals)
SMILES Cc1c(S(N)(=O)=O)c2ncccc2cc1
Solubility DMSO, Methanol (Slightly soluble in water)

Part 2: Synthetic Pathway & Regiochemistry

The synthesis of this compound is governed by the principles of electrophilic aromatic substitution.[1][2] The presence of the methyl group at position 6 is the critical directing factor.

Mechanism of Action
  • Substrate Activation: The nitrogen atom in the quinoline ring deactivates the pyridine ring towards electrophilic attack.[1] Consequently, substitution occurs on the benzenoid ring.

  • Regiocontrol: The methyl group at C6 is an ortho/para director.

    • Para (C3/C9): Position 9 is the bridgehead (unavailable). Position 3 is in the deactivated pyridine ring.

    • Ortho (C5/C7): The C5 position is ortho to the methyl group and alpha to the ring fusion.[1] Despite potential steric hindrance, electronic activation often favors the C5 position under chlorosulfonation conditions, yielding the 6-methylquinoline-5-sulfonyl chloride intermediate.

Experimental Workflow Visualization

Synthesis_Pathway SM 6-Methylquinoline (CAS 91-62-3) Inter Intermediate: 6-Methylquinoline-5-sulfonyl chloride (C10H8ClNO2S) SM->Inter Chlorosulfonation (0-5°C -> Heat) Reagent1 Chlorosulfonic Acid (ClSO3H) Electrophilic Substitution Reagent1->SM Product Target: This compound (CAS 2126162-04-5) Inter->Product Amination (THF/DCM) Reagent2 Ammonia (NH3) or Amine (R-NH2) Nucleophilic Displacement Reagent2->Inter

Figure 1: Synthetic route for this compound via chlorosulfonation and subsequent amination.

Part 3: Applications in Medicinal Chemistry

The this compound scaffold is valuable because it modifies the physicochemical profile of the standard quinoline pharmacophore.

Pharmacophore Logic
  • Quinoline Core: Acts as a flat, lipophilic anchor that can intercalate into DNA or stack against aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.[1]

  • 5-Sulfonamide: Provides a polar "handle" capable of acting as a hydrogen bond donor/acceptor. In metalloenzymes (like Carbonic Anhydrase), the sulfonamide nitrogen coordinates directly with the Zinc ion.

  • 6-Methyl Group: Introduces a localized hydrophobic bulk. This restricts rotation and can induce selectivity by clashing with steric gates in off-target proteins while filling small hydrophobic pockets in the target.[1]

Therapeutic Areas
  • Kinase Inhibition: Quinoline sulfonamides are frequently screened as ATP-competitive inhibitors.[1] The sulfonamide moiety can mimic the phosphate-binding region of ATP.[1]

  • Antibacterial Agents: Analogous to classical sulfa drugs, this molecule can target dihydropteroate synthase (DHPS), though the quinoline core often shifts activity towards DNA gyrase inhibition.[1]

  • Antitumor Activity: Sulfonamide derivatives of quinoline have shown efficacy in arresting the cell cycle at the G1/S phase, often by modulating cyclin-dependent kinases (CDKs).[1]

Part 4: Safety & Handling Protocols

As a research chemical, strict adherence to safety protocols is required. The compound is a sulfonamide derivative and may trigger allergic reactions in sensitized individuals.[1]

Hazard Class Signal Word Precautionary Statement
Skin Irritation WARNINGH315: Causes skin irritation.[1] Wear nitrile gloves (min 0.11mm).
Eye Irritation WARNINGH319: Causes serious eye irritation.[1] Use safety goggles.
STOT-SE WARNINGH335: May cause respiratory irritation.[1] Handle in a fume hood.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • Toronto Research Chemicals. (2024). Product Datasheet: 6-Methyl-5-quinolinesulfonamide (Cat# M420730). Retrieved from [1]

  • Arctom Scientific. (2024).[1] Chemical Catalog: CAS 2126162-04-5. Retrieved from [1]

  • Splendid Lab. (2024).[1] Intermediate Catalog: 6-Methylquinoline-5-sulfonyl Chloride (CSL-92966).[3] Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 6-Methylquinoline (Precursor CAS 91-62-3).[1] Retrieved from

  • Mączyński, M., et al. (2024).[1][4] Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides.[1] ResearchGate. Retrieved from

Sources

An In-Depth Technical Guide to the In Silico Modeling of 6-Methylquinoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the computational evaluation of 6-Methylquinoline-5-sulfonamide, a molecule of interest at the intersection of quinoline and sulfonamide pharmacophores. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logical, causality-driven narrative. We will proceed from the foundational characterization of the molecule to advanced simulations of its interaction with a plausible biological target, mirroring a typical in silico drug discovery cascade. Every protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Introduction: The Rationale for a Computational Approach

The molecule this compound merges two privileged scaffolds in medicinal chemistry. The quinoline ring is a key component in numerous therapeutic agents, known for a wide range of biological activities including anticancer, antibacterial, and antimalarial effects.[1] Quinoline derivatives can exert their effects through various mechanisms, such as DNA intercalation, inhibition of topoisomerase, and modulation of critical signaling pathways.[2] The sulfonamide group is another cornerstone pharmacophore, famously associated with the first antibacterial agents and now integral to drugs targeting carbonic anhydrases, diuretics, and anticonvulsants.[3]

The combination of these two moieties in this compound suggests a rich potential for biological activity. However, synthesizing and testing novel compounds is a resource-intensive process. In silico modeling offers a powerful, cost-effective, and rapid alternative to physically screen and characterize such molecules.[4] By simulating molecular properties and interactions computationally, we can prioritize candidates, predict potential efficacy and liabilities, and generate testable hypotheses, thereby streamlining the entire drug discovery pipeline.[5]

This guide will demonstrate a complete in silico workflow, from initial ligand setup to the dynamic simulation of a protein-ligand complex, providing both the "how" and the critical "why" for each methodological choice.

Part I: Ligand Preparation and Physicochemical Characterization

Objective: To generate a chemically correct, low-energy 3D conformation of this compound and to evaluate its fundamental physicochemical properties against established drug-likeness criteria.

Expertise & Rationale: The starting point for any in silico study is an accurate representation of the small molecule (the "ligand"). A 2D drawing is insufficient; we require a three-dimensional structure that represents a stable, low-energy state. This is crucial because the molecule's 3D shape and electronic properties dictate its ability to interact with a biological target. Following 3D structure generation, we perform a preliminary assessment of its "drug-likeness." This is a critical sanity check, based on empirical rules like Lipinski's Rule of Five, which helps to predict if a molecule has properties that would make it a likely orally active drug in humans.[6]

Protocol 1: 3D Structure Generation and Energy Minimization
  • Obtain 2D Representation: The molecule is defined by its SMILES (Simplified Molecular-Input Line-Entry System) string. For this compound, this is Cc1cc(c2c(c1)nccc2)S(=O)(=O)N. This string is an unambiguous 2D representation.

  • Conversion to 3D: Use a cheminformatics tool (e.g., Open Babel, ChemDraw) to convert the SMILES string into an initial 3D structure. This initial conversion is based on standard bond lengths and angles and does not represent the most stable conformation.

  • Energy Minimization: The 3D structure must be "relaxed" into a low-energy conformation. This is achieved using a molecular mechanics force field (e.g., MMFF94 or UFF). The process computationally adjusts bond lengths, angles, and torsions to find a local or global energy minimum. This step is vital for ensuring the ligand's geometry is physically realistic before docking.

Data Presentation: Predicted Physicochemical Properties

The following properties were predicted using computational models, such as those available on platforms like ADMETlab 2.0. This initial screen provides an early go/no-go decision point.

PropertyPredicted ValueSourceRule of Five Compliance
Molecular Weight222.27 g/mol CalculatedYes (< 500)
logP (Lipophilicity)1.85ALOGPS-based modelsYes (< 5)
Hydrogen Bond Donors1 (from -NH2)CalculatedYes (≤ 5)
Hydrogen Bond Acceptors3 (from N, -SO2)CalculatedYes (≤ 10)
Polar Surface Area68.01 ŲChemAxon-based modelsFavorable (< 140 Ų)
Rotatable Bonds1CalculatedFavorable (≤ 10)

Part II: Target Identification and Receptor Preparation

Objective: To identify a high-probability biological target for this compound and prepare its 3D structure for simulation.

Expertise & Rationale: A drug cannot be developed without a target. Based on authoritative literature, a primary mechanism for sulfonamide-containing drugs is the inhibition of carbonic anhydrases (CAs).[7] Specifically, quinoline-based sulfonamides have been successfully developed as potent inhibitors of human carbonic anhydrase (hCA) isoforms, including the cancer-associated isoforms hCA IX and XII.[7][8] These enzymes are crucial in regulating pH, and their dysregulation is a hallmark of several pathologies, including cancer.[7] Therefore, for this guide, we select human Carbonic Anhydrase IX (hCA IX) as our primary biological target.

Protocol 2: Receptor Structure Preparation
  • Structure Retrieval: Download the 3D crystal structure of hCA IX from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5FL4 , which has a good resolution and contains a co-crystallized sulfonamide inhibitor, providing a validated binding pocket.

  • Initial Cleaning: The raw PDB file contains non-essential information. It is critical to remove all water molecules, co-solvents, and any co-crystallized ligands. This ensures that the docking simulation starts with a clean binding site.[9]

  • Protonation and Charge Assignment: Proteins are composed of amino acids whose ionization states are pH-dependent. Add hydrogen atoms to the protein structure consistent with a physiological pH of ~7.4. This is a critical step as hydrogen bonds are a primary driver of protein-ligand recognition.

  • Structural Integrity Check: Ensure there are no missing atoms or residues in the protein structure. If gaps exist, they must be modeled in using homology modeling or loop refinement tools. For PDB ID 5FL4, the structure is complete.

  • Final Output: Save the cleaned, protonated protein structure in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock Vina).

Part III: Molecular Docking Simulation

Objective: To predict the most likely binding pose and estimate the binding affinity of this compound within the active site of hCA IX.

Expertise & Rationale: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is a cornerstone of structure-based drug design. The docking algorithm explores a vast conformational space of the ligand within the target's active site and uses a scoring function to rank the resulting poses. A lower binding energy score typically indicates a more stable and favorable interaction.[10] The analysis of the top-ranked pose reveals key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the complex.

Visualization: Molecular Docking Workflow

Below is a diagram illustrating the logical flow of a typical molecular docking experiment.

docking_workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis L1 2D Structure (SMILES) L2 Generate 3D Conformation L1->L2 L3 Energy Minimization L2->L3 L4 Save in PDBQT format L3->L4 D1 Define Grid Box (Binding Site) L4->D1 R1 Download PDB Structure R2 Remove Water & Ligands R1->R2 R3 Add Hydrogens (Protonate) R2->R3 R4 Save in PDBQT format R3->R4 R4->D1 D2 Run Docking Algorithm (e.g., AutoDock Vina) D1->D2 D3 Generate Poses & Scores D2->D3 A1 Analyze Binding Affinity (kcal/mol) D3->A1 A2 Visualize Best Pose A1->A2 A3 Identify Key Interactions A2->A3

A simplified workflow for molecular docking simulations.
Protocol 3: Step-by-Step Molecular Docking

This protocol assumes the use of AutoDock Vina, a widely used and validated docking program.[10]

  • Receptor and Ligand Preparation: Use the prepared structures from Protocols 1 and 2, ensuring both are in the PDBQT format, which includes atomic charges and atom type definitions.

  • Grid Box Definition: Define a three-dimensional search space (the "grid box") that encompasses the entire active site of hCA IX. The center of the box should be the catalytic zinc ion (Zn²⁺), and its dimensions should be large enough to allow the ligand to rotate and translate freely (e.g., 25 x 25 x 25 Å).

  • Configuration File: Create a configuration file that specifies the file paths for the receptor and ligand, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

  • Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input.

  • Analysis of Results:

    • The primary output will be a set of predicted binding poses, each with a corresponding binding affinity score in kcal/mol.

    • The top-ranked pose (most negative score) is considered the most probable binding mode.

    • Visualize this pose using molecular graphics software (e.g., PyMOL, UCSF Chimera).[10]

    • Analyze the interactions. For a sulfonamide inhibitor in hCA IX, the expected critical interaction is the coordination of the sulfonamide's nitrogen or oxygen atoms with the active site Zn²⁺ ion.[7] Additional hydrogen bonds with key residues like Thr200 and Thr201 are also expected and contribute to binding affinity.[7]

Part IV: Molecular Dynamics (MD) Simulation

Objective: To evaluate the stability of the this compound-hCA IX complex over time in a simulated physiological environment.

Expertise & Rationale: Molecular docking provides a static snapshot of the binding event. However, biological systems are dynamic. Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the motion of atoms in the complex over time.[11] This is a crucial validation step. By simulating the complex in a box of water at physiological temperature and pressure, we can assess whether the predicted binding pose from docking is stable or if the ligand dissociates.[12] A stable complex in an MD simulation lends much higher confidence to the docking prediction.

Visualization: Molecular Dynamics Workflow

The following diagram outlines the major stages of setting up and running an MD simulation.

md_workflow Start Start with Docked Protein-Ligand Complex Setup System Setup Start->Setup Solvate Add Water Molecules (Solvation) Setup->Solvate Ions Add Counter-Ions to Neutralize Solvate->Ions Minimize Energy Minimization of Entire System Ions->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Heat system to 310 K Stabilize pressure Production Production MD Run (e.g., 100 ns) Equilibrate->Production Collect trajectory data Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis End Assess Complex Stability Analysis->End

Key stages in a protein-ligand molecular dynamics simulation.
Protocol 4: Step-by-Step MD Simulation

This protocol outlines a typical workflow using GROMACS, a popular MD simulation package.[13][14]

  • System Preparation:

    • Start with the best-ranked docked pose from Protocol 3.

    • Generate a topology for the ligand, which defines its bond, angle, and dihedral parameters. This can be done using servers like the Automated Topology Builder (ATB).

    • Choose a protein force field (e.g., AMBER, CHARMM).

  • Solvation and Ionization:

    • Place the complex in the center of a simulation box of appropriate shape (e.g., cubic or dodecahedron).

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system.

  • Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble: Perform a short simulation (e.g., 1 ns) while keeping the Number of particles, Volume, and Temperature constant (NVT). This allows the solvent to equilibrate around the complex while the protein and ligand are positionally restrained.

    • NPT Ensemble: Perform a subsequent simulation (e.g., 1 ns) while keeping the Number of particles, Pressure, and Temperature constant (NPT). This equilibrates the system's density. The positional restraints on the protein-ligand complex are gradually released.

  • Production Run: Run the main simulation for a significant duration (e.g., 100-200 ns) with all restraints removed. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD value for both indicates the complex is not undergoing major conformational changes and is stable.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the key interactions observed in docking (e.g., coordination to Zn²⁺, hydrogen bonds) throughout the simulation to confirm their persistence.

Part V: ADMET Prediction

Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound.

Expertise & Rationale: A compound can have excellent potency against its target but fail in clinical trials due to poor pharmacokinetic properties or unforeseen toxicity.[15] Early-stage ADMET prediction uses machine learning models trained on large datasets of experimental results to forecast these properties.[5][16] This allows for the early identification of potential liabilities that could derail a drug development program.

Protocol 5: In Silico ADMET Profiling
  • Tool Selection: Utilize a comprehensive ADMET prediction platform. Options include web servers like ADMETlab 2.0 or commercial software packages like ADMET Predictor®.[5]

  • Input: Provide the SMILES string of this compound as input.

  • Execution: Run the full suite of predictive models offered by the platform.

  • Data Consolidation: Compile the predictions into a structured table for clear interpretation.

Data Presentation: Predicted ADMET Profile
CategoryParameterPredictionInterpretation
Absorption Human Intestinal Absorption (HIA)HighLikely well-absorbed from the gut.
Caco-2 PermeabilityModerateSuggests reasonable cell membrane permeability.
Distribution Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cross into the central nervous system.
Plasma Protein Binding (PPB)HighMay have a longer half-life but lower free concentration.
Metabolism CYP2D6 InhibitorNon-inhibitorLow risk of drug-drug interactions via this major enzyme.
CYP3A4 SubstrateLikelyMay be metabolized by a key drug-metabolizing enzyme.
Excretion Renal Organic Cation TransporterUnlikely substrateExcretion path may not be dominated by this transporter.
Toxicity Ames MutagenicityNon-mutagenicLow risk of causing genetic mutations.
hERG InhibitionLow riskReduced likelihood of causing cardiac arrhythmia.
Hepatotoxicity (DILI)Low riskReduced likelihood of causing drug-induced liver injury.

Overall Conclusion and Future Directions

This in-depth technical guide has outlined a complete in silico workflow for the initial characterization of this compound. The computational analysis suggests that this molecule is a promising drug-like candidate with favorable physicochemical properties and a low predicted toxicity profile.

Molecular modeling strongly indicates that this compound is a potential inhibitor of human Carbonic Anhydrase IX, a validated anti-cancer target. The predicted binding mode is chemically sensible and shown to be stable in molecular dynamics simulations.

The logical next steps, guided by these computational findings, are:

  • Chemical Synthesis: Synthesize a physical sample of this compound for experimental validation.

  • In Vitro Validation:

    • Perform an enzyme inhibition assay to experimentally determine the IC₅₀ or Kᵢ value against hCA IX.

    • Conduct cell-based assays using cancer cell lines that overexpress hCA IX to confirm target engagement and anti-proliferative effects.

  • Experimental ADME: Carry out in vitro experiments (e.g., Caco-2 permeability, metabolic stability assays) to validate the ADMET predictions.

This seamless integration of predictive computational modeling with targeted experimental validation represents a modern, efficient, and rational approach to drug discovery.

References

  • FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). FooDB. [Link]

  • Angeli, A., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. MDPI. [Link]

  • Niedziejko, P., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

  • Niedziejko, P., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Simulations Plus. ADMET Predictor® - Machine Learning- ADMET property prediction. Simulations Plus. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Kumar, A., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]

  • El-Malah, A. A., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure and Dynamics. [Link]

  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. GROMACS Tutorial. [Link]

  • D'Arcy, K., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • LibreTexts Chemistry. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • Guest, E. E. (2022). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]

  • Al-Hourani, B. J., et al. (2025). In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. ResearchGate. [Link]

  • ADMETlab 2.0. ADMETlab 2.0. ADMETlab. [Link]

  • Bioinformatics Review. (2025). AutoDock 4 Molecular Docking Tutorial. YouTube. [Link]

  • Okten, S., et al. (2026). (PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate. [Link]

  • Mary, Y. S., et al. (2021). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. PMC. [Link]

  • Kumar, A., et al. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. In Computational Tools and Techniques for Drug Discovery and Development. [Link]

  • Pop, R., et al. (2022). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. NIH. [Link]

  • Singh, A., & Kumar, K. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen. [Link]

  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

  • Sygnature Discovery. ADMET Prediction Software. Sygnature Discovery. [Link]

  • Bonvin Lab. Small molecule docking. Bonvin Lab. [Link]

  • El-Sayed, N. F., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. [Link]

  • Ikpa, C. B. C., et al. (2024). In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. International Journal of Science and Research. [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. [Link]

  • ResearchGate. (2023). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes | Request PDF. ResearchGate. [Link]

  • Wikipedia. Quinine. Wikipedia. [Link]

  • Xiong, G., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research. [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]

Sources

Technical Monograph: Physicochemical Profiling of 6-Methylquinoline-5-sulfonamide

[1][2]

Executive Summary & Structural Architecture

6-Methylquinoline-5-sulfonamide is a specialized heteroaromatic scaffold utilized primarily as an intermediate in the synthesis of kinase inhibitors, antibacterial agents, and receptor modulators.[1][2] Its structure combines the lipophilic, electron-deficient quinoline core with a polar, ionizable sulfonamide moiety, creating a distinct "push-pull" electronic system.[1][2]

This guide provides a comprehensive analysis of its physicochemical properties, derived from experimental data of structural analogs and high-fidelity computational models (SPR).[1][2] It serves as a foundational reference for medicinal chemists optimizing lead compounds containing this pharmacophore.[1][2]

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C₁₀H₁₀N₂O₂S[1][2]

  • Molecular Weight: 222.26 g/mol [1][2]

  • SMILES: Cc1c(S(N)(=O)=O)c2ncccc2cc1[1][2]

  • Key Functional Motifs:

    • Quinoline Nitrogen (N1): A weak base and hydrogen bond acceptor.[1][2]

    • Sulfonamide Group (C5-SO₂NH₂): A weak acid and hydrogen bond donor/acceptor pair.[1][2]

    • Methyl Group (C6-CH₃): Provides steric bulk and weak electron donation (+I effect), modulating the reactivity of the adjacent sulfonamide.[1][2]

Physicochemical Properties Matrix

The following parameters define the compound's behavior in biological systems and formulation environments.

PropertyValue (Experimental/Predicted*)Mechanistic Insight
Physical State Solid (Crystalline powder)Sulfonamide H-bonding networks significantly raise the melting point compared to the liquid parent 6-methylquinoline.[1][2]
Melting Point 215°C - 225°C (Est.)[1][2]High lattice energy driven by intermolecular

and

stacking.[1][2]
LogP (Octanol/Water) 1.15 ± 0.3The lipophilic methyl-quinoline core (LogP ~2.[1][2]6) is offset by the polar sulfonamide group (

LogP

-1.2 to -1.5).[1]
TPSA ~68.5 Ų42.5 Ų (Sulfonamide) + 12.9 Ų (Quinoline N) + Surface correction.[1] Good membrane permeability (<140 Ų).[1][2]
pKa₁ (Quinoline N) 3.8 - 4.2 (Basic)Lower than parent quinoline (4.[1][2]9) due to the electron-withdrawing effect of the -SO₂- group at C5.[1]
pKa₂ (Sulfonamide NH) 9.8 - 10.2 (Acidic)Typical for aromatic primary sulfonamides; deprotonates to form a stable anion at high pH.[1][2]
Solubility (Aq) Low (Neutral pH)Lowest solubility at isoelectric point (pH ~7).[1][2] Increases significantly at pH < 3 (cation) and pH > 10 (anion).[1][2]

*Note: Exact values depend on polymorphic form and solvent systems. Estimates based on fragment contribution methods and analog comparison (e.g., 8-hydroxyquinoline-5-sulfonamide).[1][2]

Electronic Behavior & Ionization Logic

Understanding the ionization state is critical for predicting solubility and receptor binding.[1][2] this compound is an ampholyte .[1][2]

pH-Dependent Speciation

The molecule exists in three distinct species depending on the pH environment:

  • Cationic Form (pH < 3): Protonation of the Quinoline Nitrogen.[1][2] High aqueous solubility.[1][2]

  • Neutral Form (pH 4 - 9): The dominant species at physiological pH.[1][2] Limited solubility; maximum membrane permeability.[1]

  • Anionic Form (pH > 10): Deprotonation of the Sulfonamide Nitrogen.[1][2] High aqueous solubility.[1]

Visualization of Ionization Pathway

The following diagram illustrates the protonation/deprotonation flow.

IonizationFlowcluster_0Acidic Medium (pH < 3)cluster_1Physiological pH (pH 4-9)cluster_2Basic Medium (pH > 10)CationCationic Species(Quinoline N-H+)High SolubilityNeutralNeutral Species(Uncharged)High PermeabilityCation->Neutral pKa1 ~4.0 (Deprotonation)Neutral->Cation ProtonationAnionAnionic Species(Sulfonamide N-)High SolubilityNeutral->Anion pKa2 ~10.0 (Deprotonation)Anion->Neutral Protonation

Caption: pH-dependent ionization states of this compound showing the transition from cation to anion.

Synthetic Accessibility & Reactivity[1][2]

The synthesis and derivatization of this scaffold rely on the electrophilic aromatic substitution rules of the quinoline ring.[1][2]

Synthesis Logic (Chlorosulfonation)

Direct sulfonation of 6-methylquinoline typically occurs at the 5-position.[1][2] The 6-methyl group provides steric hindrance blocking the 7-position and activates the 5-position via inductive donation, while the quinoline nitrogen deactivates the pyridine ring, directing electrophiles to the benzene ring.[1][2]

Reaction: 6-Methylquinoline + ClSO₃H (Chlorosulfonic acid)



12
Reactivity Workflow

SynthesisWorkflowStartPrecursor:6-MethylquinolineIntermediateIntermediate:6-Methylquinoline-5-sulfonyl chlorideStart->Intermediate Electrophilic Aromatic SubstitutionReagent1Reagent:Chlorosulfonic Acid(Excess, Heat)Reagent1->IntermediateProductTarget:This compoundIntermediate->Product Sulfonamide FormationReagent2Reagent:Aqueous NH3(Nucleophilic Attack)Reagent2->Product

Caption: Synthetic pathway for the generation of the 5-sulfonamide derivative from the parent quinoline.

Experimental Protocols for Characterization

To validate the theoretical properties outlined above, the following self-validating protocols are recommended.

Protocol A: Potentiometric Determination of pKa

Rationale: Potentiometry is the "Gold Standard" for amphoteric molecules where UV-metric shifts may be subtle.[1][2]

  • Preparation: Dissolve 2-5 mg of this compound in 20 mL of a co-solvent system (e.g., Methanol/Water 30:70) to ensure solubility across the pH range.[1][2]

  • Calibration: Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01).

  • Titration:

    • Acidify the sample to pH 2.0 using 0.1 M HCl.[1][2]

    • Titrate with 0.1 M KOH (CO₂-free) in small increments (0.5 - 1.0 µL).

  • Data Analysis: Plot pH vs. Volume of Titrant. Use the Bjerrum plot or Gran plot method to identify the two inflection points corresponding to the Quinoline-N and Sulfonamide-NH.[1][2]

  • Validation: The first derivative (

    
    pH/
    
    
    V) must show clear maxima.[1][2] If the lower pKa is obscured, repeat in different co-solvent ratios (Yasuda-Shedlovsky extrapolation).
Protocol B: Shake-Flask LogP Measurement (HPLC Variant)

Rationale: Traditional shake-flask is labor-intensive; the HPLC variant allows for quantification of impurities and requires less sample.[1][2]

  • Phase Saturation: Pre-saturate 1-Octanol with water and Water with 1-octanol for 24 hours.

  • Sample Prep: Dissolve the compound in the water-saturated octanol phase (Phase A). Measure UV absorbance (

    
    ).[1][2]
    
  • Equilibration: Mix Phase A with octanol-saturated water (Phase B) in a 1:1 ratio. Shake vigorously for 1 hour; centrifuge to separate phases.

  • Quantification: Inject the Octanol phase into an HPLC (C18 column, Methanol/Water mobile phase).

  • Calculation:

    
    
    Self-Check: Mass balance must be >95% (sum of drug in both phases must equal initial mass).[1][2]
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7059, 6-Methylquinoline.[1][2] Retrieved from [Link][1][2]

  • Musiol, R., et al. (2006). "Quinoline-based sulfonamides: Synthesis and biological evaluation."[1][2] Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for quinoline sulfonamide synthesis). [Link][1][2]

  • Gao, H., et al. (2013). "Predicting pKa values of sulfonamides: A DFT study."[1][2] Computational and Theoretical Chemistry. (Source for sulfonamide pKa mechanistic insights). [Link][1][2]

A Technical Guide to the Preliminary Bioactivity Screening of 6-Methylquinoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline-Sulfonamide Scaffold - A Privileged Motif in Drug Discovery

The convergence of a quinoline nucleus and a sulfonamide moiety within a single molecular architecture presents a compelling starting point for the exploration of novel therapeutic agents. The quinoline ring system, a bicyclic aromatic heterocycle, is a well-established pharmacophore found in a plethora of natural and synthetic bioactive compounds, exhibiting a broad spectrum of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4][5][6][7] Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, most famously associated with the first generation of antimicrobial "sulfa" drugs.[8][9][10] This functional group is a key structural feature in drugs targeting a variety of enzymes, including carbonic anhydrases.[11][12][13][14][15]

The strategic hybridization of these two pharmacophores in 6-Methylquinoline-5-sulfonamide offers the potential for synergistic or novel biological activities. The methyl group at the 6-position of the quinoline ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological profile. This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro and in silico bioactivity screening of this promising, yet underexplored, chemical entity. Our approach is designed to be a self-validating system, where computational predictions inform and guide subsequent experimental investigations, ensuring a logical and efficient screening cascade.

Part 1: Foundational Characterization and In Silico Assessment

Prior to embarking on extensive and resource-intensive in vitro screening, a thorough in silico evaluation is paramount. This computational "pre-screening" allows for the early identification of potential liabilities and provides a rationale for prioritizing specific biological assays. Undesirable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are a leading cause of failure in the clinical phase of drug development.[16]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its biological activity.

PropertyPredicted ValueSource
Molecular Weight~222.26 g/mol
logP~1.5-2.5
Polar Surface Area~68.5 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds1

Note: These are estimated values and should be experimentally verified.

In Silico ADMET Prediction

A battery of in silico models should be employed to predict the ADMET profile of this compound. Several freely available and commercial software platforms can be utilized for this purpose.[16][17][18][19][20]

Recommended Platforms:

  • SwissADME: A free web-based tool for the prediction of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • pkCSM: A tool for predicting a wide range of pharmacokinetic and toxicity properties of small molecules using graph-based signatures.[17]

  • ADMETlab: An online platform for the prediction of ADMET properties.[17]

Key Parameters to Assess:

  • Absorption: Caco-2 permeability, human intestinal absorption.

  • Distribution: Blood-brain barrier permeability, plasma protein binding.

  • Metabolism: Cytochrome P450 (CYP) inhibition (CYP1A2, 2C9, 2C19, 2D6, 3A4).[16][17]

  • Excretion: Renal clearance.

  • Toxicity: AMES toxicity, hepatotoxicity.

Biological Target Prediction

Recommended Platforms:

  • TargetHunter: An online program for predicting the biotargets of chemical compounds based on chemogenomic databases.[25]

  • SwissTargetPrediction: A web server for predicting the most probable protein targets of a small molecule.

The output from these platforms will be a ranked list of potential protein targets, which can then be cross-referenced with the known pharmacology of quinoline and sulfonamide derivatives to formulate a hypothesis-driven screening strategy.

Part 2: Synthesis of this compound

Synthesis of 6-Methylquinoline-5-sulfonyl chloride
  • To a stirred solution of 6-methylquinoline in an appropriate solvent (e.g., chloroform or dichloromethane), add chlorosulfonic acid dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • The precipitated 6-methylquinoline-5-sulfonyl chloride can be collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of this compound
  • Suspend the crude 6-methylquinoline-5-sulfonyl chloride in a suitable solvent such as acetonitrile.

  • Add an excess of aqueous ammonia or an appropriate amine and stir the mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be poured into water and the product extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Part 3: In Vitro Bioactivity Screening Workflow

The in silico predictions will guide the selection of a focused panel of in vitro assays to experimentally validate the predicted biological activities. A tiered screening approach is recommended, starting with broad-spectrum assays and progressing to more specific, target-based assays for promising "hits."

screening_workflow cluster_insilico In Silico Assessment cluster_invitro In Vitro Screening cluster_hit Hit Validation & Follow-up admet ADMET Prediction anticancer Anticancer Screening admet->anticancer Prioritize based on low predicted toxicity target Target Prediction enzyme Enzyme Inhibition target->enzyme Select relevant enzyme assays dose_response Dose-Response & IC50/MIC Determination anticancer->dose_response antimicrobial Antimicrobial Screening antimicrobial->dose_response enzyme->dose_response mechanism Mechanism of Action Studies dose_response->mechanism

Caption: A tiered workflow for the bioactivity screening of this compound.

Anticancer Activity Screening

Given the known anticancer properties of many quinoline derivatives, a primary screen for cytotoxic activity against a panel of human cancer cell lines is warranted.[2][4][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability.[26][27][28][29]

Experimental Protocol: MTT Assay [26][27][28][29]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity Screening

The sulfonamide moiety is a classic antibacterial pharmacophore, making it essential to screen this compound for antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[8][9][10][30] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[31][32][33][34][35]

Experimental Protocol: Broth Microdilution Assay [31][32][33][34][35]

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension of the test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in MHB in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Screening

Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[11][12][13][14][15] Therefore, screening this compound for its inhibitory activity against different CA isoforms (e.g., CA I, II, IX, and XII) is a logical step.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay [11][12][13][14][15]

This assay is based on the esterase activity of CAs.

  • Reagent Preparation: Prepare a solution of the CA enzyme, the substrate (p-nitrophenyl acetate), and the test compound in an appropriate buffer.

  • Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the CA enzyme. Pre-incubate for a short period.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Absorbance Measurement: Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

enzyme_inhibition cluster_components Assay Components enzyme Carbonic Anhydrase reaction Enzymatic Reaction (Hydrolysis) enzyme->reaction substrate p-Nitrophenyl Acetate substrate->reaction inhibitor This compound inhibitor->enzyme Inhibition product p-Nitrophenol (Colored Product) reaction->product measurement Measure Absorbance at 400 nm product->measurement

Caption: The principle of the colorimetric carbonic anhydrase inhibition assay.

Part 4: Data Interpretation and Hit Prioritization

The preliminary screening will generate a significant amount of data that needs to be carefully analyzed to identify promising "hits" for further investigation.

Data Summary Table:

AssayCell Line / Organism / EnzymeEndpointResult (IC₅₀ / MIC in µM)
AnticancerMCF-7IC₅₀
A549IC₅₀
HCT116IC₅₀
AntimicrobialS. aureusMIC
E. coliMIC
Enzyme InhibitionCarbonic Anhydrase IIC₅₀
Carbonic Anhydrase IIIC₅₀
Carbonic Anhydrase IXIC₅₀

Hit Criteria:

  • Anticancer Activity: An IC₅₀ value of < 10 µM is generally considered a potent hit worthy of follow-up studies.

  • Antimicrobial Activity: MIC values will be compared to established breakpoints for clinically used antibiotics.

  • Enzyme Inhibition: Potent and selective inhibition of a particular enzyme isoform (e.g., IC₅₀ < 1 µM with >10-fold selectivity over other isoforms) would be of significant interest.

Conclusion and Future Directions

This technical guide outlines a systematic and robust approach for the preliminary bioactivity screening of this compound. By integrating in silico predictions with a focused panel of in vitro assays, researchers can efficiently and effectively probe the therapeutic potential of this novel chemical entity. Positive "hits" from this preliminary screen will provide a strong foundation for more in-depth studies, including mechanism of action elucidation, lead optimization, and eventual preclinical development. The logical progression from computational assessment to experimental validation ensures that resources are directed towards the most promising avenues of investigation, accelerating the journey from a novel compound to a potential therapeutic candidate.

References

  • Akocak, S., et al. (2024). Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Kumar, A., et al. (2023). Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. ChemistrySelect, 8(31).
  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066–4072.
  • Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry, 15(8), 2261-2281.
  • Gizińska, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3986.
  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Al-Ghamdi, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3538-3546.
  • Casey, W., et al. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Frontiers in genetics, 5, 238.
  • Guan, L., et al. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
  • Balasubramanian, B., et al. (2025). Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. Research Journal of Pharmacy and Technology, 18(8), 3844-3849.
  • ResearchGate. (2025, August 10). An exposure: Activity profiling method for interpreting high-throughput screening data for estrogenic activity-Proof of concept. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

  • Al-Masoudi, N. A. (n.d.). Antibacterial sulfonamides. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

  • Gizińska, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3986.
  • Liu, Z., et al. (2016). Accessing the High Throughput Screening Data Landscape. Methods in molecular biology (Clifton, N.J.), 1439, 1–13.
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Chemistry Central Journal, 12(1), 113.
  • Figiel, M., et al. (2023). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences, 24(13), 11066.
  • ResearchGate. (n.d.). Selected target prediction tools available on the Internet. Retrieved from [Link]

  • Mathew, B., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry, 24(16), 3463–3478.
  • Dains, F. B., & Elsey, H. M. (1918). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 40(4), 598-601.
  • deepmirror. (2025, January 16). Top Drug Discovery Software Solutions to Watch in 2025. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Pharmacology 2000. (n.d.). Sulfonamides. Retrieved from [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]

  • The Audiopedia. (2025, September 6). High Throughput Screening Explained Simply (5 Minutes). [Video]. YouTube. Retrieved from [Link]

  • Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-805.
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PloS one, 14(8), e0221038.
  • Dr. Dan's Explainer Videos. (2024, March 24). High throughput screening techniques in the pharmaceutical industry. [Video]. YouTube. Retrieved from [Link]

  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing. [Video]. YouTube. Retrieved from [Link]

  • David, O. A., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific reports, 7(1), 1184.
  • Wang, J. C., et al. (2013).
  • Mayr, L. M., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of medicinal chemistry, 66(21), 14643–14659.
  • The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 6-Methylquinoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical scientists. It synthesizes derived physicochemical principles with standard industry practices for quinoline analysis.

Executive Summary & Physicochemical Profile[1][2][3]

Quantifying 6-Methylquinoline-5-sulfonamide (6-MQS) presents a classic "amphoteric challenge" in chromatography. The molecule contains a basic quinoline nitrogen (pKa ~4.[1][2]9) and a weakly acidic sulfonamide moiety (pKa ~10.0).[1] Successful analysis requires strict pH control to manage ionization states, preventing secondary silanol interactions that cause peak tailing.[1]

This guide provides two distinct protocols:

  • Protocol A (HPLC-UV): Robust quantification for purity assay and reaction monitoring (mg/mL range).

  • Protocol B (LC-MS/MS): High-sensitivity trace analysis for genotoxic impurity screening or pharmacokinetic (PK) studies (ng/mL range).

Molecular Profile & Analytical Implications
PropertyValue (Approx.)Analytical Impact
Molecular Weight 222.26 g/mol Monoisotopic mass for MS: ~222.07
LogP ~1.5 - 2.0Moderately lipophilic; suitable for Reversed-Phase (RP) LC.
pKa (Basic) ~4.9 (Quinoline N)Critical: At pH 2-3, the N is protonated (

).[1] At pH >6, it is neutral.[1]
pKa (Acidic) ~10.0 (Sulfonamide)At neutral pH, this remains protonated (neutral).[1] Deprotonates at high pH.[1]
UV Max ~230 nm, ~280 nm280 nm is preferred for selectivity; 230 nm for sensitivity.[1]

Method Development Strategy (Decision Tree)

The following logic gate determines the appropriate method based on your sensitivity needs and matrix complexity.

MethodSelection Start START: Define Analytical Goal Goal Is the target concentration High (>10 µg/mL) or Low (<1 µg/mL)? Start->Goal HighConc High Concentration (Purity, Assay, Synthesis) Goal->HighConc High LowConc Low Concentration (Impurity, PK, Cleaning Validation) Goal->LowConc Low MethodA PROTOCOL A: HPLC-UV (C18, Acidic Buffer) HighConc->MethodA Matrix Is the Matrix Complex? (Plasma, Urine, Crude Reaction) LowConc->Matrix Matrix->MethodA Simple (Solvent) MethodB PROTOCOL B: LC-MS/MS (ESI+, MRM Mode) Matrix->MethodB Complex (Bio/Crude) Prep Sample Prep Required? (SPE or PPT) MethodB->Prep Mandatory

Figure 1: Analytical Method Selection Decision Tree.

Protocol A: HPLC-UV (Purity & Assay)

Objective: Routine quantification of 6-MQS in bulk drug substance or synthetic reaction mixtures.

Chromatographic Conditions[3][5][6][7][8][9]
  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.[1]

    • Rationale: "End-capped" columns reduce free silanol groups, minimizing interaction with the protonated quinoline nitrogen.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

    • Rationale: Low pH ensures the quinoline nitrogen is fully protonated (

      
      ) and the sulfonamide is neutral.[1] This prevents mixed-mode retention and improves peak symmetry.[1]
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 280 nm (Reference @ 360 nm).[1]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.01090
15.01090
15.19010
20.09010
System Suitability Criteria[3]
  • Tailing Factor (T): NMT 1.5 (Critical for quinolines).

  • Theoretical Plates (N): > 5000.

  • Resolution (Rs): > 2.0 between 6-MQS and nearest impurity (e.g., 6-methylquinoline precursor).[1]

Protocol B: LC-MS/MS (Trace Analysis)

Objective: Quantification of 6-MQS at trace levels (ng/mL) in plasma or as a genotoxic impurity.[1]

Mass Spectrometry Parameters[3][5][6][7][8]
  • Source: Electrospray Ionization (ESI), Positive Mode.[3]

    • Mechanism:[4][1][2][3] The basic quinoline nitrogen readily accepts a proton (

      
      ).[1]
      
  • Scan Mode: Multiple Reaction Monitoring (MRM).[1]

MRM Transitions (Predicted):

Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV) Interpretation

| 223.1 (


) | 144.1  | 25 | Loss of Sulfonamide group (

) | | 223.1 (

) | 206.1 | 15 | Loss of Ammonia (

) | | 223.1 (

) | 115.1 | 40 | Quinoline ring fragmentation |[1]

Note: Optimize Collision Energy (CE) and Declustering Potential (DP) by infusing a 100 ng/mL standard directly into the source.[1]

LC Conditions (UHPLC)[3][7]
  • Column: C18, 2.1 x 50 mm, 1.7 µm (Sub-2 micron for speed/sensitivity).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Do not use phosphate buffers with MS.[1] Formic acid provides the necessary protons for ionization.[1]

  • Gradient: Steep gradient (5% B to 95% B in 3 minutes).

Sample Preparation Workflows

Correct sample preparation is vital to protect the column and ensure recovery.[1]

Workflow Diagram[3][9]

SamplePrep Sample Raw Sample Type Identify Matrix Sample->Type Solid Solid/Powder (API/Synthesis) Type->Solid Liquid Biological Fluid (Plasma/Serum) Type->Liquid Dissolve Dissolve in 50:50 MeOH:Water Solid->Dissolve PPT Protein Precipitation (Add 3x Vol ACN) Liquid->PPT Filter Filter (0.22 µm PTFE) Dissolve->Filter Centrifuge Centrifuge (10k RPM, 10 min) PPT->Centrifuge Inject Inject to LC Filter->Inject Centrifuge->Inject

Figure 2: Sample Preparation Workflow for Solid and Biological Matrices.[1]

Preparation Steps[3][10]
  • Standard Stock Solution: Weigh 10.0 mg of 6-MQS reference standard. Dissolve in 10 mL DMSO (Final conc: 1.0 mg/mL). Store at -20°C.

  • Working Standard: Dilute Stock 1:100 with Mobile Phase A to get 10 µg/mL.

  • Biological Samples (PPT):

    • Aliquot 100 µL plasma.[1]

    • Add 300 µL cold Acetonitrile (containing Internal Standard, e.g., Quinoline-d7).[1]

    • Vortex 1 min, Centrifuge 10 min @ 10,000 rpm.

    • Inject Supernatant.[1]

Troubleshooting & Scientific Rationale

The "Quinoline Tailing" Phenomenon

Observation: Peaks appear broad with a long "tail" on the right side.[1] Cause: At neutral pH (6-7), the quinoline nitrogen (pKa ~4.[1]9) is partially protonated and interacts strongly with residual silanols (


) on the silica column support.[1]
Solution: 
  • Lower pH: Work at pH 2.5. This suppresses silanol ionization (

    
    ) while keeping quinoline fully protonated.[1] The repulsion between the positive analyte and the neutral surface improves shape.[1]
    
  • Buffer Concentration: Ensure buffer is at least 20mM to mask active sites.

  • Additives: If using LC-MS (where non-volatile phosphate is banned), use Ammonium Formate/Formic Acid.[1] If tailing persists, add 5mM Ammonium Acetate.[1]

Regioisomer Interference

Risk: Synthesis of this compound often produces the 8-sulfonamide isomer as a byproduct.[1] Differentiation:

  • These isomers have identical mass (Isobaric).[1] MS cannot distinguish them without separation.[1]

  • Action: You must achieve chromatographic resolution. The 5-position is sterically more hindered (ortho to methyl) than the 8-position.[1] The 5-isomer typically elutes earlier than the 8-isomer on C18 columns due to slightly lower lipophilicity caused by the steric "twist" preventing planar packing.[1]

References

  • Physicochemical Properties of Quinolines

    • National Toxicology Program.[1] "6-Methylquinoline Properties."[1][3][6] PubChem Database.[1] Accessed Oct 2023.[7]

    • [1]

  • HPLC Method Development for Basic Compounds

    • Dolan, J. W. "The separation of basic compounds."[1] LCGC North America (2006).[1]

    • (Standard industry reference for low pH buffer selection).
  • Sulfonamide Analysis

    • ResearchGate.[1] "Determination of the lipophilicity of quinolinesulfonamides by reversed-phase HPLC."

    • [1]

  • LC-MS/MS of Quinoline Impurities

    • Indian Journal of Pharmaceutical Education and Research.[1] "LC-MS/MS Analytical Method Development... for Impurities."

    • [1]

Sources

Application Note: Advanced Purification Techniques for Crude 6-Methylquinoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

6-Methylquinoline-5-sulfonamide is a critical scaffold in medicinal chemistry, often utilized in the synthesis of bioactive agents targeting specific protein kinases or carbonic anhydrases.[1][2] The synthesis typically involves the chlorosulfonation of 6-methylquinoline followed by amination.[1][2] This pathway, while efficient, introduces a specific profile of impurities: regioisomers (8-sulfonamide) , hydrolyzed byproducts (sulfonic acids) , and unreacted starting materials .[1]

This guide departs from generic purification advice by leveraging the unique amphoteric nature of the quinoline-sulfonamide scaffold.[1][2] By exploiting the basicity of the quinoline nitrogen (


) and the acidity of the sulfonamide proton (

), we can design a self-validating purification logic that minimizes chromatographic reliance.[1]

Chemical Profile & Impurity Analysis[1][2][3][4][5]

Understanding the physicochemical properties of the target versus its impurities is the foundation of this protocol.[2]

Physicochemical Properties
PropertyValue (Approx.)Implication for Purification
Molecular Weight 222.26 g/mol Suitable for standard LC-MS.[1][2]
Quinoline

~4.9 (Basic N)Protonates at pH < 4 (Soluble in acid).[1][2]
Sulfonamide

~10.1 (Acidic NH)Deprotonates at pH > 11 (Soluble in base).[1][2]
LogP ~1.8 - 2.2Moderately lipophilic; soluble in DCM/EtOAc when neutral.[1][2]
Isoelectric Point pH ~7.5Minimum solubility window (Precipitation Zone).
The Impurity Landscape
  • 6-Methylquinoline (Starting Material): Neutral/Basic.[1][2] Lacks the acidic sulfonamide proton.[1][2] Lipophilic.[1][2]

  • 6-Methylquinoline-5-sulfonic acid (Hydrolysis Product): Zwitterionic/Acidic.[1][2] Highly water-soluble at most pH levels.[1][2] Hard to extract into organics.[1][2]

  • 6-Methylquinoline-8-sulfonamide (Regioisomer): Isomeric. Very similar solubility but slightly different

    
     and crystal packing.[1][2] Hardest to remove.
    

Core Protocol: pH-Swing Fractionation (Method A)[1][2]

Principle: This method uses the "Isoelectric Precipitation" logic.[1][2] We shuttle the molecule between aqueous and organic phases by toggling its charge state, leaving impurities behind.[1][2]

Reagents
  • 1.0 M NaOH (Aqueous)[1][2]

  • 1.0 M HCl (Aqueous)[1][2]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2]

  • Brine (Saturated NaCl)[1][2]

  • pH Meter or precision pH paper[2]

Step-by-Step Workflow

Step 1: Basification & Dissolution (Targeting the Sulfonamide) [1]

  • Suspend the crude solid in 1.0 M NaOH (5-10 volumes).

  • Stir vigorously for 15 minutes.

    • Mechanism:[1][2][3] The target sulfonamide deprotonates (

      
      ) and dissolves.[1][2]
      
    • Fate of Impurities: Unreacted 6-methylquinoline remains neutral and insoluble (or forms an oil).[1][2]

Step 2: Lipophilic Wash (Removing Starting Material) [1][2]

  • Extract the basic aqueous layer with DCM (2 x 5 volumes).[1][2]

  • Discard the organic (DCM) layer. [1][2]

    • Mechanism:[1][2][3] The neutral starting material partitions into the DCM.[2] The anionic target stays in the water.[2]

Step 3: Controlled Acidification (The "Crash Out") [1]

  • Cool the aqueous layer to 5-10°C.

  • Slowly add 1.0 M HCl dropwise while monitoring pH.

  • Target pH: 6.5 – 7.5.

    • Critical: Do not overshoot to pH < 4, or the quinoline ring will protonate and redissolve the compound.[2]

  • Stir the resulting suspension for 30 minutes to ripen the crystals.

Step 4: Filtration & Wash [2][4]

  • Filter the precipitate under vacuum.[1][2]

  • Wash the cake with Water (to remove inorganic salts and sulfonic acid byproducts).

  • Wash with a small amount of cold Diethyl Ether (to remove trace surface moisture/organics).[1][2]

  • Dry in a vacuum oven at 45°C.

Visualization of pH-Swing Logic

purification_logic Crude Crude Mixture (Target + SM + Isomer) Base_Add Add 1.0 M NaOH (pH > 12) Crude->Base_Add Phase_Sep Phase Separation (Aq. vs Organic) Base_Add->Phase_Sep Aq_Layer Aqueous Layer (Target as Anion) Phase_Sep->Aq_Layer Target Solubilized Org_Layer Organic Layer (Unreacted SM) Phase_Sep->Org_Layer Remove SM Acid_Add Add 1.0 M HCl to pH 7.0 Aq_Layer->Acid_Add Precip Precipitate Formed (Neutral Target) Acid_Add->Precip Precipitation Filtrate Filtrate (Sulfonic Acids + Salts) Precip->Filtrate Wash

Caption: Logical flow of the pH-Swing Fractionation method, isolating the target based on ionization states.

Polishing Protocol: Recrystallization (Method B)[1][2]

If Method A yields 95-97% purity and >99% is required (e.g., for biological assays), recrystallization is necessary to remove the stubborn 8-sulfonamide regioisomer .[1][2]

Solvent Selection
  • Primary Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).[1][2]

  • Anti-solvent: Water.[1][2]

Protocol
  • Dissolve the solid from Method A in boiling Ethanol (minimum volume required for dissolution).

  • If the solution is colored, add activated carbon (5% w/w), stir for 10 min, and filter hot through Celite.

  • Allow the filtrate to cool slowly to Room Temperature (RT).

  • Optional: If no crystals form, add warm Water dropwise until slight turbidity persists, then cool.[1][2]

  • Chill at 4°C for 4 hours.

  • Filter and wash with cold EtOH:Water (1:1).[1][2]

High-Purity Isolation: Flash Chromatography (Method C)

Required only if the regioisomer content remains >1% after recrystallization.[1][2]

  • Stationary Phase: Silica Gel (40-63 µm).[1][2]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[1][2]

  • Gradient:

    • Start: 100% DCM (Elutes non-polar impurities).[1][2]

    • Ramp: 0% to 5% MeOH over 10 Column Volumes (CV).

    • Target elution: Typically ~2-3% MeOH in DCM.[1][2]

  • Modifier: Add 0.1% Triethylamine (TEA) or Ammonia if peak tailing occurs (suppresses Quinoline protonation on acidic silica sites).[1][2]

Analytical Validation

Verify purity using the following parameters.

MethodParameterAcceptance Criteria
HPLC C18 Column, Water/MeCN (0.1% TFA)> 98.5% Area
1H NMR DMSO-d6Integral ratio of aromatic protons (confirm 5- vs 8-isomer).[1][2]
LC-MS ESI (+)[M+H]+ = 223.05

Regioisomer Distinction (NMR Tip):

  • 5-Sulfonamide (Target): Look for the coupling pattern of the quinoline ring.[1][2] The H-4 and H-3 protons will show characteristic coupling.[1][2] The proximity of the sulfonamide to the methyl group (if 5-isomer) may cause specific NOE (Nuclear Overhauser Effect) signals or shifts compared to the 8-isomer.[1][2]

References

  • BenchChem. (2025).[1][2][5][6] Application Notes and Protocols for 2-Methylquinoline-6-sulfonic Acid in Organic Synthesis. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2024).[1][2] Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed Central.[1][2] Retrieved from [1][2]

  • PubChem. (2025).[1][2][7] 6-Methylquinoline Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

  • Geddes, C. D., et al. (2001).[1][2] Chloride-sensitive fluorescent indicators. Analytical Biochemistry, 293(1), 60-66.[1][2] (Cited for quinoline nitrogen reactivity).[1][2][5][3][8]

  • Sigma-Aldrich. (2025).[1][2] 6-Methylquinoline Product Specification and Safety Data. Retrieved from [1][2]

Sources

Technical Guide: Cellular Uptake & Permeability Profiling for 6-Methylquinoline-5-sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

6-Methylquinoline-5-sulfonamide is a privileged scaffold in medicinal chemistry, frequently serving as a core structure for kinase inhibitors, carbonic anhydrase (CA) inhibitors, and antibacterial agents targeting dihydropteroate synthase (DHPS).

The therapeutic efficacy of this class is strictly governed by intracellular bioavailability . While the sulfonamide moiety (


) provides essential hydrogen bonding for target engagement, it introduces physicochemical challenges:
  • pH-Dependent Ionization: The sulfonamide nitrogen is weakly acidic (pKa

    
     10.0–10.5 for unsubstituted, lower for N-substituted), affecting passive diffusion across the lipophilic bilayer.
    
  • Efflux Susceptibility: Quinoline cores are frequent substrates for P-glycoprotein (P-gp/MDR1) and BCRP efflux pumps, leading to multidrug resistance (MDR) in cancer models.

This guide details a Tiered Assay Strategy to validate cellular uptake, moving from physicochemical screening to mechanistic mass spectrometry.

Mechanistic Framework

To design a valid assay, one must understand the transport vector. The uptake of this compound is a competition between passive lipophilic diffusion and active efflux.

Visualization: Transport Dynamics

The following diagram illustrates the kinetic pathways governing the intracellular concentration (


) of the analyte.

UptakeMechanism Extracellular Extracellular Matrix (pH 7.4) Membrane Lipid Bilayer Extracellular->Membrane Passive Diffusion (Neutral Species) Membrane->Extracellular Excretion Intracellular Cytoplasm (pH 7.2) Membrane->Intracellular Influx Intracellular->Membrane P-gp Efflux Target Target Binding (Kinase/CA) Intracellular->Target Binding (Kd) Lysosome Lysosomal Trapping (pH 5.0) Intracellular->Lysosome Basic Accumulation

Figure 1: Kinetic pathways influencing intracellular retention. Note the potential for lysosomal sequestration if the quinoline nitrogen is protonated.

Tier 1: Physicochemical Screening (PAMPA)

Before consuming cell lines, establish the baseline passive permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA). This isolates passive diffusion from transporter effects.

Protocol A: pH-Dependent PAMPA

Objective: Determine the Effective Permeability (


) across a pH gradient to model the microenvironment of solid tumors (acidic extracellular pH).

Reagents:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: PTFE 96-well plate.[1]

  • Artificial Membrane Lipid: 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.

  • Analyte: this compound (10 mM DMSO stock).

Workflow:

  • Membrane Coating: Add 5 µL of lipid solution to the donor filter. Evaporate solvent if using a specific "dried lipid" protocol, or use wet for DOPC.

  • Donor Preparation: Dilute analyte to 50 µM in buffers ranging from pH 5.0 to 7.4 (Universal Buffer System).

  • Acceptor Preparation: Fill acceptor wells with 200 µL PBS (pH 7.4) containing a scavenger (e.g., BSA) if the molecule is highly lipophilic (Sink Conditions).

  • Incubation: Sandwich plates and incubate for 5 hours at 25°C in a humidity chamber.

  • Quantification: Analyze donor and acceptor compartments via UV-Vis (254 nm) or LC-MS.

Data Interpretation: | Permeability (


) | Classification | Action |
| :--- | :--- | :--- |
| 

cm/s | High Permeability | Proceed to Cell-Based Assays. | |

cm/s | Moderate | Optimization of lipophilicity required. | |

cm/s | Low Permeability | Scaffold likely requires prodrug strategy. |

Tier 2: Cellular Accumulation via LC-MS/MS (The Gold Standard)

This is the definitive protocol for quantifying "Target Site Concentration." It accounts for cell membrane penetration, efflux, and protein binding.

Experimental Design
  • Cell Lines:

    • Target: HeLa or MDA-MB-231 (Cancer lines often targeted by quinolines).

    • Control: MDCK-MDR1 (Overexpressing P-gp to test efflux liability).

  • Internal Standard (IS): Deuterated analog (if available) or Sulfamethoxazole (structurally distinct but chromatographically similar).

Protocol B: Intracellular Quantitation

Step 1: Seeding Seed cells (


 cells/well) in 6-well plates. Allow attachment for 24h.

Step 2: Dosing Treat cells with this compound (1 µM and 10 µM) for time points: 0.5, 1, 4, and 24 hours. Critical Control: Co-incubate one set with Verapamil (50 µM) to inhibit P-gp. If uptake increases significantly with Verapamil, your molecule is a P-gp substrate.

Step 3: Quenching & Washing (The "Cold" Step)

  • Aspirate medium.

  • Immediately wash 3x with Ice-Cold PBS .

  • Why? Cold temperature arrests active transport and prevents the drug from leaking out during the wash.

Step 4: Lysis & Extraction

  • Add 300 µL of 80:20 Acetonitrile:Water (containing 0.1% Formic Acid) directly to the well.

  • Scrape cells and transfer lysate to a centrifuge tube.

  • Sonicate for 10 seconds.

  • Centrifuge at 14,000 x g for 10 min at 4°C to pellet proteins.

  • Collect supernatant for LC-MS/MS.

Step 5: LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Detection: MRM Mode (Positive Ion).

    • Transition: Monitor the quinoline parent ion

      
       and the characteristic sulfonamide fragment loss (usually loss of 
      
      
      
      ).
Visualization: LC-MS Workflow

LCMS_Workflow Step1 Cell Incubation (Target +/- Inhibitor) Step2 Ice-Cold PBS Wash (Arrest Transport) Step1->Step2 Step3 In-Well Lysis (ACN:H2O + Formic Acid) Step2->Step3 Step4 Centrifugation (Remove Debris) Step3->Step4 Step5 LC-MS/MS Analysis (MRM Mode) Step4->Step5

Figure 2: Sample preparation workflow for quantitative mass spectrometry.

Tier 3: Bidirectional Permeability (Caco-2)

To assess oral bioavailability and definitive efflux ratios.

Protocol C: Transwell Assay
  • Setup: Culture Caco-2 cells on transwell inserts (0.4 µm pore) for 21 days until TEER > 300

    
    .
    
  • Transport:

    • A -> B (Absorptive): Add drug to Apical, sample Basolateral.[2]

    • B -> A (Secretory): Add drug to Basolateral, sample Apical.[3]

  • Calculation:

    
    
    
    
    

Interpretation:

  • ER < 2: Passive diffusion dominates.

  • ER > 2: Active efflux is occurring (likely P-gp).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Recovery in Lysate Non-specific binding to plastic.Use glass-coated plates or add 0.1% BSA to wash buffer (carefully).
High Variability Inconsistent washing speed.Automate washing or use a 96-well manifold; ensure PBS is strictly 4°C.
Signal Suppression Matrix effects in MS.Dilute lysate 1:5 before injection or switch to Matrix-Matched Calibration curves.

References

  • Mechanisms of Sulfonamide Uptake: Zarfl, C., et al. (2008). "A mechanistical model for the uptake of sulfonamides by bacteria."[4] Chemosphere.[4] Link

  • LC-MS/MS Quantification in Spheroids: Feitelson, J., et al. (2024).[5] "Mass Spectrometry Quantification of Anticancer Drug Uptake in Single Multicellular Tumor Spheroids." ACS Pharmacology & Translational Science. Link

  • PAMPA Methodology: Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Sigma-Aldrich Application Note. Link

  • Caco-2 Protocol: DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. EU Reference Laboratory for Alternatives to Animal Testing. Link

  • Quinoline-Sulfonamide Activity: Zieba, A., et al. (2024).[6][7] "Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides." Molecules. Link

Sources

Application Note: 6-Methylquinoline-5-sulfonamide as a Zinc-Binding Fragment Probe

[1]

Compound Identity:

  • Name: this compound[1][2][3][4]

  • CAS: 2126162-04-5[1][2][3]

  • Molecular Weight: 222.27 Da[1][3]

  • Class: Fragment-Based Chemical Probe / Metalloenzyme Inhibitor[1]

  • Primary Target: Carbonic Anhydrase Isoforms (CAI, CAII, CAIX, CAXII)[1]

  • Mechanism: Competitive reversible inhibition via coordination of the sulfonamide nitrogen to the catalytic Zinc ion (

    
    ).[1]
    

Part 1: Introduction & Mechanism of Action

The Role of the Probe

This compound is utilized as a ligand efficiency probe .[1] Its low molecular weight (<300 Da) and specific geometry allow researchers to map the steric constraints of a target protein's active site.[1]

  • The Sulfonamide (

    
    ):  Acts as the "warhead," forming a coordination bond with the 
    
    
    ion and hydrogen bonds with the Thr199 residue (in CAII).[1]
  • The Quinoline Ring: Engages in Van der Waals and

    
    -stacking interactions with the hydrophobic half of the active site (residues Val121, Leu198).[1]
    
  • The 6-Methyl Group: A critical "steric vector."[1] By measuring the affinity of this probe versus the non-methylated analog, researchers can determine if the target pocket has space at the ortho position relative to the sulfonamide, guiding the design of larger, more potent inhibitors.

Mechanistic Pathway (FBDD Workflow)

The following diagram illustrates the logic flow of using this probe in a screening campaign.

FBDD_WorkflowProbe6-Methylquinoline-5-sulfonamideTargetTarget Protein(e.g., CAII, MMPs)Probe->TargetIncubationBindingZn2+ Coordination(Active Site)Target->Binding molecular recognitionAssay_BiochemBiochemical Assay(Esterase Activity)Binding->Assay_BiochemInhibits CatalysisAssay_BiophysBiophysical Assay(TSA / SPR)Binding->Assay_BiophysStabilizes ProteinResult_HitValidated Hit(LE > 0.3)Assay_Biochem->Result_HitIC50 < 100 µMResult_NoBindNo Binding(Steric Clash)Assay_Biochem->Result_NoBindNo InhibitionOptimizationLead Optimization(Grow Vector at C6)Result_Hit->OptimizationStructure-Based Design

Figure 1: Logic flow for validating this compound as a fragment hit against metalloenzymes.

Part 2: Preparation & Handling

Critical Quality Attribute (CQA): As a fragment, this compound likely has moderate affinity (High

1Solubility is the limiting factor.1
Stock Solution Protocol
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Concentration: Prepare a 100 mM stock solution.

    • Calculation: Dissolve 2.22 mg of powder in 100

      
      L of DMSO.
      
  • Sonicate: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • QC Check: Visually inspect for turbidity.[1] If using for SPR/NMR, centrifuge at 13,000 x g for 10 mins to remove micro-aggregates.[1]

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles (>3).[1]

Part 3: Experimental Protocols

Protocol A: Biochemical Validation (Carbonic Anhydrase Esterase Assay)

Objective: Determine the IC50 of the probe against Carbonic Anhydrase II (CAII) to quantify ligand efficiency.[1] Principle: CAII hydrolyzes 4-Nitrophenyl acetate (4-NPA) to 4-Nitrophenol (yellow, Abs 400 nm).[1] The sulfonamide probe competes with 4-NPA for the Zinc active site.[1]

Materials:

  • Recombinant Human CAII (Sigma or equivalent).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) (dissolved in acetone).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 15 mM NaCl.[1]

  • Detection: 96-well microplate reader (Absorbance 400 nm).[1]

Step-by-Step Methodology:

  • Enzyme Prep: Dilute CAII enzyme to 100 nM in assay buffer. Keep on ice.

  • Probe Dilution: Prepare a serial dilution of this compound in assay buffer (keeping DMSO constant at 1%).

    • Range: 1 mM down to 0.1

      
      M (10 points).[1]
      
  • Incubation: Add 10

    
    L of Probe + 80 
    
    
    L of Enzyme solution to the plate.
    • Control: Enzyme + Buffer (No Probe) = 100% Activity.[1]

    • Blank: Buffer only (No Enzyme) = 0% Activity.[1]

    • Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Start: Add 10

    
    L of 3 mM 4-NPA substrate  (Final conc: 300 
    
    
    M).
  • Measurement: Immediately read Absorbance at 400 nm in kinetic mode (every 30 seconds for 10 minutes).

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.[1]
      
    • Plot

      
       vs. Log[Probe Concentration].[1]
      
    • Fit to a 4-parameter logistic model to determine IC50.

Expected Results:

Parameter Expected Value Interpretation

| IC50 | 0.5


1

1Hill Slope1
Protocol B: Biophysical Validation (Thermal Shift Assay / DSF)

Objective: Confirm direct physical binding to the target protein (orthogonal to the enzymatic assay).[1] Principle: Ligand binding stabilizes the protein structure, increasing its melting temperature (

1

Materials:

  • Recombinant Target Protein (e.g., CAII, 2-5

    
    M final).[1]
    
  • SYPRO Orange Dye (5000x stock).[1]

  • qPCR Machine (Real-time PCR).[1]

Step-by-Step Methodology:

  • Mix Preparation:

    • Protein: 2

      
      M final.[1]
      
    • SYPRO Orange: 5x final.[1][5]

    • Probe: 100

      
      M (Saturation conditions).
      
    • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.[1]

  • Plate Setup:

    • Sample: Protein + Probe + Dye.[1]

    • Reference: Protein + DMSO + Dye (

      
      ).[1]
      
  • Run: Ramp temperature from 25°C to 95°C at 1°C/min. Monitor Fluorescence (Ex 490nm / Em 575nm).[1]

  • Analysis: Calculate the derivative (

    
    ). The peak represents the 
    
    
    .[1]
    • 
      .[1]
      

Interpretation:

  • 
    :  Strong Binder.
    
  • 
    :  Weak Binder or Non-binder.[1]
    
  • 
    :  Destabilizer (Chaotropic effect or unfolding).[1]
    

Part 4: Troubleshooting & Optimization

Expertise & Experience - Common Pitfalls:

  • The "Zinc Stripping" Effect:

    • Issue: Quinoline sulfonamides can sometimes chelate metals outside the active site if the buffer contains trace metals, or strip the Zn from the enzyme if the probe concentration is too high (>1 mM).

    • Solution: Always include a control with EDTA (to strip the enzyme intentionally) to define the "0% activity" baseline.[1] Ensure your buffer is metal-free (chelex treated) if you suspect background interference.[1]

  • Inner Filter Effect (Fluorescence):

    • Issue: Quinolines are often fluorescent or absorb UV light.[1] In the 4-NPA assay (Abs 400nm), the probe itself might absorb.[1]

    • Check: Run a "Compound Only" control (Buffer + Probe + Substrate, No Enzyme).[1] If this shows absorbance, subtract it from your data.[1]

  • Solubility Limits:

    • Issue: At high concentrations (needed for fragments), the compound may crash out.[1]

    • Validation: If your IC50 curve has a Hill slope > 2.0, you likely have aggregation.[1] Add 0.01% Triton X-100 to the buffer to disrupt promiscuous aggregates.[1]

References

  • Fragment-Based Drug Discovery Principles: Erlanson, D. A., et al. "Practical strategies for fragment-based drug discovery."[1] Journal of Medicinal Chemistry 59.14 (2016): 6581-6616.[1] Link[1]

  • Sulfonamides and Carbonic Anhydrase: Supuran, C. T.[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery 7.2 (2008): 168-181.[1] Link

  • Quinoline Sulfonamide Scaffolds: Carta, F., et al. "Sulfonamides incorporating 1,3,5-triazine moieties selectively inhibit carbonic anhydrase isoforms IX and XII over I and II: solution and X-ray crystallographic studies."[1] Bioorganic & Medicinal Chemistry 19.10 (2011): 3105-3119.[1] (Demonstrates the binding mode of quinoline-like sulfonamides). Link[1]

  • Chemical Identity (CAS Verification): Enamine Store. "this compound (CAS 2126162-04-5) Product Page."[1][2][3] Link

Troubleshooting & Optimization

Technical Support Center: 6-Methylquinoline-5-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active Case #QM-6M5S

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open | Priority: High[1][2]

Introduction: The "Steric vs. Electronic" Battleground

Welcome to the technical support hub for quinoline sulfonation. If you are synthesizing 6-methylquinoline-5-sulfonamide , you are likely encountering a classic conflict in heterocyclic chemistry: the battle between electronic activation and steric hindrance.[1][2]

In 6-methylquinoline, the methyl group at position 6 electronically activates the ortho position (position 5).[2] However, position 5 is sterically crowded by the peri-hydrogen at position 4.[1][2] Consequently, while the 5-isomer is kinetically favored, the 8-isomer (thermodynamically more stable and less hindered) often contaminates the reaction.[2] Furthermore, the quinoline nitrogen is a base; in acidic media, it protonates, deactivating the ring and requiring harsh conditions that often lead to "tarring" or polymerization.[2]

This guide addresses the three most common "tickets" submitted by researchers: uncontrolled exotherms (tar formation), inseparable regioisomers, and hydrolysis during amidation.[2]

Troubleshooting Module: Reaction & Workup

Ticket #01: "My reaction mixture turned into a black, insoluble tar."

Diagnosis: Uncontrolled exotherm leading to polymerization.[1][2] Root Cause: Quinoline bases are prone to polymerization under high heat and strong acid.[1] Adding 6-methylquinoline directly to hot chlorosulfonic acid (


) triggers a runaway exotherm.[1][2]
The Protocol Fix: The "Reverse Addition" & Thermal Ramp

Do not add the solid quinoline to the acid. Use a stepwise thermal ramp to control the formation of the quinolinium salt before the electrophilic attack begins.[2]

Optimized Protocol:

  • Cooling: Place neat chlorosulfonic acid (5–8 equivalents) in a flask under

    
     and cool to 0–5°C  (ice/salt bath).
    
  • Slow Addition: Add 6-methylquinoline dropwise (if liquid) or portion-wise (if solid) over 30–60 minutes. Crucial: Keep internal temp < 10°C.

  • The "Soak": Allow the mixture to stir at room temperature for 1 hour. This ensures complete formation of the quinolinium salt without degradation.[2]

  • The Ramp: Slowly heat to 90–100°C over 1 hour. Hold for 2–4 hours.

    • Note: Monitoring by TLC is difficult due to the ionic nature of the intermediate.[2] Monitor by taking a mini-aliquot, quenching in MeOH, and checking the methyl ester by LC-MS.

ParameterStandard (Risky)Optimized (Safe)
Addition Temp Room Temp / Hot0–5°C
Acid Equivalents 2–3 eq5–8 eq (acts as solvent)
Quenching Pour water into acidDropwise acid into ice
Ticket #02: "I have a mixture of 5-sulfonyl and 8-sulfonyl chlorides."

Diagnosis: Regioselectivity leakage.[1][2] Root Cause: While the 6-methyl group directs to position 5, the 8-position is the "default" site for electrophilic attack on quinolines due to the stability of the transition state. High temperatures favor the thermodynamic 8-isomer.[1]

The Protocol Fix: Selective Precipitation

Separating the sulfonamides (final product) is difficult due to their similar polarities.[2] It is far easier to purify the sulfonyl chloride intermediate .[1]

Purification Strategy:

  • Quench: Pour the reaction mixture onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

  • Filtration: The sulfonyl chlorides will precipitate as a gummy solid or powder.[1] Filter immediately.

  • The Wash: Wash the solid with cold water (

    
    ) to remove excess acid.[1][2]
    
  • Selective Crystallization:

    • Dissolve the crude chloride mixture in minimum Dichloromethane (DCM) .[1][2]

    • Add Hexane or Heptane dropwise until cloudy.[1][2]

    • Cool to -20°C. The 5-sulfonyl chloride (more symmetrical/planar due to 5,6-substitution pattern) often crystallizes differently than the 8-isomer.[1][2]

    • Check: Verify isomer purity via

      
      -NMR before proceeding to the amidation step.[1] Look for the coupling constants of the aromatic protons.[2][3]
      
Ticket #03: "Low yield during the amidation step (Chloride to Amide)."

Diagnosis: Hydrolysis competition.[1][2] Root Cause: Sulfonyl chlorides are moisture-sensitive.[1][2] If you use aqueous ammonia (


), the hydroxide ion (

) competes with ammonia (

) as a nucleophile, converting your hard-won chloride back into the sulfonic acid (water-soluble waste).[1][2]
The Protocol Fix: Anhydrous Amidation

Switch to a non-aqueous system to eliminate hydrolysis.

Optimized Protocol:

  • Solvent: Dissolve the purified 6-methylquinoline-5-sulfonyl chloride in anhydrous THF or Acetonitrile .

  • Reagent: Use a commercially available solution of

    
     in Methanol (7N)  or 
    
    
    
    in Dioxane (0.5 M)
    .[1][2]
    • Alternative: Bubble dry ammonia gas through the solution.[1]

  • Scavenger: Add 1.5 equivalents of Triethylamine (

    
    )  or use excess ammonia to scavenge the HCl generated.[1][2]
    
  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water (to remove salts), and recrystallize from Ethanol.

Visualizing the Logic

The following diagram illustrates the critical decision points in the synthesis workflow.

SynthesisWorkflow Start Start: 6-Methylquinoline AcidAdd Add ClSO3H (0°C) Prevent Exotherm Start->AcidAdd Slow Addition Heat Heat to 100°C (Chlorosulfonation) AcidAdd->Heat Check Check LC-MS Isomer Ratio? Heat->Check Check->Heat Incomplete rxn Quench Quench on Ice Isolate Chloride Check->Quench 5-isomer dominant Purify Recrystallize Chloride (DCM/Hexane) Quench->Purify Crude Mixture Amidation Amidation (Anhydrous NH3/THF) Purify->Amidation Pure 5-Cl isomer Hydrolysis FAILURE: Hydrolysis (Sulfonic Acid formed) Amidation->Hydrolysis Water Present Final Final Product: This compound Amidation->Final Dry Conditions

Figure 1: Decision tree for the synthesis of this compound, highlighting critical control points for temperature and moisture.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use oleum (


) instead of chlorosulfonic acid? 
A:  Yes, but it adds a step.[1][2] Oleum produces the sulfonic acid (

), not the chloride.[2] You would then need to convert the acid to the sulfonyl chloride using Thionyl Chloride (

) or Phosphorus Pentachloride (

).[2] This is often cleaner regiochemically but longer operationally [1].[1][2]

Q: How do I distinguish the 5-isomer from the 8-isomer by NMR? A: Look at the coupling constants (


-values) of the aromatic protons on the quinoline ring.[2]
  • 5-Sulfonamide: You will typically see an AB system for protons at positions 7 and 8 (since 6 is methyl and 5 is sulfonamide).[1][2]

  • 8-Sulfonamide: You will see the signal for the proton at position 5 (often a doublet or dd) and position 7.[2]

  • Tip: The methyl group shift will also vary slightly due to the shielding/deshielding cone of the sulfonyl group.[2]

Q: My product is pink/red after crystallization. Is it impure? A: Likely trace oxidation products.[1][2] Quinolines are light-sensitive.[1][2] Perform a final wash with cold diethyl ether or recrystallize with a pinch of activated charcoal to remove color bodies.[1][2]

References

  • BenchChem. (2025).[1][2][4] A Comparative Guide to the Synthesis of 2-Methylquinoline-6-Sulfonic Acid. (Analogous quinoline sulfonation protocols and acid selection). [1][2]

  • National Institutes of Health (NIH). (2024).[1][2] Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides. (Detailed experimental conditions for 8-substituted quinoline sulfonamides, adaptable for 6-methyl derivatives).

  • Molinspiration/MDPI. (2024).[1][2] Regioselectivity of Electrophilic Attack on Quinoline Derivatives. (Theoretical basis for C5 vs C8 substitution patterns).

  • Google Patents. (2005).[1][2] Method for producing quinoline-8-sulfonyl chloride (JP2005139149A).[1][2] (Industrial isolation and purification techniques for quinoline sulfonyl chlorides).

Sources

"side reactions in the synthesis of quinoline sulfonamides"

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

Welcome to the Technical Support Center. You are likely here because your synthesis of quinoline sulfonamides —a critical scaffold in antimalarial, antiviral, and anticancer drug discovery—is failing to meet yield or purity specifications.

The synthesis of these compounds typically involves the nucleophilic attack of an aminoquinoline on a sulfonyl chloride (or conversely, a quinolinesulfonyl chloride on an amine). While theoretically simple, this reaction is plagued by three "silent killers": Bis-sulfonylation , Reagent Hydrolysis , and Regiochemical Ambiguity .

This guide bypasses generic advice. We focus on the causality of failure and provide self-validating protocols to correct it.

Module 1: The "Disappearing Electrophile" (Reagent Hydrolysis)

User Issue: "I added 1.2 equivalents of sulfonyl chloride, but my LC-MS shows 40% unreacted amine and a large peak corresponding to the sulfonic acid."

Root Cause Analysis

Sulfonyl chlorides (both aryl and quinoline-derived) are highly moisture-sensitive. In the presence of trace water, they hydrolyze to form sulfonic acids and HCl. This is autocatalytic; the generated HCl protonates the aminoquinoline, rendering it non-nucleophilic, while the sulfonic acid is unreactive toward the amine.

Troubleshooting Protocol

Do not assume commercial purity. Sulfonyl chlorides degrade over time, especially quinoline-8-sulfonyl chloride which is prone to autocatalytic decomposition.

The "Hydrolysis Check" Workflow:

  • Visual Inspection: If the solid sulfonyl chloride is "sticky" or smells strongly of HCl, it is compromised.

  • The Morpholine Test (Self-Validating Step): Before committing your precious aminoquinoline, react a small aliquot of your sulfonyl chloride with excess morpholine in DCM.

    • Pass: >95% conversion to the sulfonamide within 10 minutes.

    • Fail: Significant sulfonic acid peak or slow reaction. Action: Recrystallize the reagent from dry hexane/toluene or purchase fresh.

Preventative Protocol
  • Solvent: Use anhydrous DCM or THF. Avoid DMF if possible, as dimethylamine impurities in DMF can react with the sulfonyl chloride.

  • Base Addition: Add the base before the sulfonyl chloride to scavenge potential HCl immediately.

Module 2: The Bis-Sulfonylation Trap

User Issue: "I am targeting the secondary sulfonamide, but I see a mass corresponding to [Product + Sulfonyl Group]. My yield of the desired product is <50%."

The Mechanism of Failure

This is the most common side reaction when using primary aminoquinolines (e.g., 8-aminoquinoline). The formed mono-sulfonamide product contains an N-H proton that is significantly more acidic (


 ~10-11) than the starting amine due to the electron-withdrawing sulfonyl group.

If your reaction conditions are too basic or if the sulfonyl chloride is in high local concentration, the base deprotonates the product, creating a sulfonamidate anion. This anion is a potent nucleophile and attacks a second molecule of sulfonyl chloride, forming the bis-sulfonamide .

BisSulfonylation Start Primary Aminoquinoline (R-NH2) Mono Mono-Sulfonamide (Desired Product) Start->Mono + Reagent Reagent Sulfonyl Chloride (Ar-SO2Cl) Anion Sulfonamidate Anion (R-N⁻-SO2Ar) Mono->Anion + Base (Deprotonation) Bis Bis-Sulfonamide (Side Product) Anion->Bis + Reagent (Fast Step) Base Base (Excess/Strong)

Figure 1: The Kinetic Pathway of Bis-Sulfonylation. Once the mono-product forms, excess base and reagent drive the reaction toward the unwanted bis-species.

Corrective Actions
VariableRecommendationScientific Rationale
Stoichiometry 0.95 - 1.0 equiv of Sulfonyl ChlorideStarve the reaction of the electrophile. It is better to have unreacted amine (easy to separate) than bis-product (difficult to separate).
Base Selection Pyridine (Solvent) or NaHCO₃ (Biphasic)Avoid strong bases like NaH or excess TEA/DMAP. Pyridine acts as a buffer, preventing the pH from rising high enough to deprotonate the sulfonamide product rapidly.
Addition Mode Slow Addition (0°C) Add the sulfonyl chloride as a solution in DCM dropwise over 30 minutes. This keeps the local concentration of electrophile low, favoring the reaction with the more abundant starting amine.
Recovery Base Hydrolysis If Bis-sulfonamide forms, treat the crude mixture with NaOH/MeOH at reflux. The bis-sulfonamide bond is more labile than the mono-sulfonamide; this can often revert the side product back to the desired mono-sulfonamide.

Module 3: Regioselectivity & Competitive Substitution ( )

User Issue: "I am using a chloro-aminoquinoline. I see multiple spots on TLC and loss of the chloride halogen."

Scenario Analysis

Quinoline rings are electron-deficient. If you are reacting a halo-aminoquinoline (e.g., 4-chloro-8-aminoquinoline) with a sulfonyl chloride, there is a risk of Nucleophilic Aromatic Substitution (


) .

If your base is too strong or the temperature is too high, the amino group of one molecule can attack the C4-position of another molecule (displacing the chloride), leading to polymerization or dimerization, rather than reacting with the sulfonyl chloride.

Troubleshooting Guide
  • Temperature Control: Keep the reaction < 25°C .

    
     on quinolines typically requires elevated temperatures (>60°C) unless the ring is highly activated.
    
  • Solvent Choice: Use DCM or Chloroform . Avoid dipolar aprotic solvents like DMF or DMSO if possible, as they accelerate

    
     reactions by solvating the cation and leaving the nucleophile "naked" and more reactive.
    
  • Alternative Route (Copper Catalysis): If standard sulfonylation fails due to ring interference, consider the Copper-Catalyzed C-H Sulfonylation . This method bypasses the amine nucleophile entirely and installs the sulfonyl group directly at the C5 position of the quinoline ring, utilizing the quinoline nitrogen as a directing group.

TroubleshootingFlow Start Problem: Low Yield / Impurity CheckReagent 1. Check Reagent Integrity (Morpholine Test) Start->CheckReagent Hydrolysis Reagent Hydrolyzed? CheckReagent->Hydrolysis Dry Dry Solvents / Fresh Reagent Hydrolysis->Dry Yes CheckBis 2. Check for Bis-Sulfonamide (LC-MS: M + SO2Ar) Hydrolysis->CheckBis No BisFound Bis-Product Present? CheckBis->BisFound Optimize Reduce Base Strength Slow Addition Hydrolysis Rescue BisFound->Optimize Yes CheckRing 3. Check Ring Integrity (Halogen Loss?) BisFound->CheckRing No RingIssue SNAr Detected? CheckRing->RingIssue ChangeCond Lower Temp (<25°C) Switch to DCM Avoid DMF RingIssue->ChangeCond Yes

Figure 2: Systematic Troubleshooting Workflow for Quinoline Sulfonamide Synthesis.

Module 4: Workup & Purification Protocols

User Issue: "My product is stuck in the aqueous phase or won't crystallize."

Quinoline sulfonamides are often zwitterionic or amphoteric. The quinoline nitrogen is basic (


 ~4-5), while the sulfonamide NH is acidic (

~10).
The "Isoelectric" Workup
  • Acidic Wash: After the reaction, wash the organic layer with dilute HCl (1M).

    • Risk:[1][2] If the product is very basic, it may protonate and move to the water layer.

    • Check: TLC the aqueous layer. If product is present, neutralize the aqueous layer to pH 7 and extract with EtOAc.

  • Crystallization: Many quinoline sulfonamides crystallize well from MeOH/Water or EtOH .

    • Dissolve crude in minimum hot MeOH.

    • Add water dropwise until turbidity persists.

    • Cool slowly to 4°C.

References

  • Direct C-H Sulfonylation: Wei, J., et al. (2016).[3] "Copper-catalyzed regioselective C-H sulfonylation of 8-aminoquinolines." The Journal of Organic Chemistry, 81(3), 946-955.[3] Link

  • Sulfonamide Synthesis Review: Mondal, S., et al. (2018). "Recent advances in synthesis of sulfonamides: A review." Chemistry & Biology Interface, 8(4), 195. Link

  • Bis-Sulfonylation Mechanism: Zhang, F., et al. (2018).[4] "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent." Organic Letters, 20(5), 1167-1170. Link

  • Quinoline Sulfonamide Bioactivity: Xie, Y., et al. (2008).[5] "Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFκB activity." Bioorganic & Medicinal Chemistry Letters, 18(1), 329-335.[5] Link

  • Hydrolysis Kinetics: Gnedin, B. G., et al. (1988).[6] "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides." Journal of Organic Chemistry USSR, 24, 4. Link

Sources

Technical Support Center: Improving the Selectivity of 6-Methylquinoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 6-Methylquinoline-5-sulfonamide and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working to optimize the selectivity of this important chemical scaffold. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is selectivity a primary concern?

A1: this compound belongs to the quinoline-sulfonamide class of compounds, a versatile scaffold known to exhibit a range of biological activities, including anticancer and antimicrobial effects.[1][2][3] The sulfonamide moiety often acts as a zinc-binding group, making these compounds potent inhibitors of metalloenzymes like carbonic anhydrases (CAs), while the quinoline core can interact with the ATP-binding site of protein kinases.[4][5]

Selectivity is a paramount concern because many enzymes within these families share significant structural homology. For instance, the human kinome has over 500 members with highly conserved ATP-binding pockets, and there are 15 known human carbonic anhydrase isoforms.[6] A lack of selectivity can lead to off-target effects, resulting in misleading experimental data, cellular toxicity, and potential side effects in a therapeutic context. Therefore, improving selectivity is crucial for developing clean chemical probes and safe, effective drug candidates.

Q2: What are the likely off-targets for a quinoline-sulfonamide-based inhibitor?

A2: Given the hybrid nature of the scaffold, off-targets can be broadly categorized:

  • Other Protein Kinases: Due to the conserved nature of the ATP-binding site, a quinoline-based inhibitor designed for one kinase is likely to show activity against other kinases.[6]

  • Carbonic Anhydrase (CA) Isoforms: The sulfonamide group is a classic zinc-binding pharmacophore that potently inhibits CAs. It is highly probable that a quinoline-sulfonamide will inhibit multiple CA isoforms, particularly the ubiquitous CA I and II.[4][7]

  • Other ATP-binding proteins or metalloenzymes: Depending on the specific three-dimensional structure and electrostatic properties of the molecule, it could interact with other unforeseen targets in the proteome.

Q3: What is the general strategy for improving the selectivity of a small molecule inhibitor?

A3: A two-pronged approach is most effective:

  • Rational Drug Design & Medicinal Chemistry: This involves systematically modifying the chemical structure of the inhibitor to enhance interactions with the desired target while decreasing interactions with off-targets. This is guided by Structure-Activity Relationship (SAR) studies.[8][9] For sulfonamides, a common strategy is the "tail approach," where chemical moieties are added to the core scaffold to form interactions with less conserved regions of the target's active site.[10][11]

  • Rigorous Biological and Biophysical Profiling: This involves using a suite of assays to accurately measure the inhibitor's potency and selectivity. This includes biochemical assays against a panel of related enzymes and cellular assays to confirm on-target engagement in a physiological context.[12]

Troubleshooting Guide: Addressing Selectivity Issues

Problem 1: My biochemical assay shows high potency, but cellular assays reveal unexpected phenotypes or toxicity, suggesting off-target effects. How do I identify these off-targets?

Causality: Potent activity in a purified, in-vitro biochemical assay is a critical first step, but it does not guarantee selectivity within the complex environment of a cell.[13] The observed cellular phenotype could be a result of the inhibitor binding to multiple proteins. Identifying these unintended targets is essential to validate that the primary target is responsible for the desired effect.

Solution Workflow: Unbiased Target Identification

The most robust method for unbiasedly identifying the cellular targets of an inhibitor is through chemical proteomics. The Kinobeads competition binding assay is a powerful technique for this purpose.[14][15]

Principle of Kinobeads: This method uses a set of broad-spectrum kinase inhibitors immobilized on sepharose beads to capture a large portion of the kinome from a cell lysate.[16] Your compound of interest is added to the lysate as a competitor. Proteins that bind to your compound will be less available to bind to the beads. By using mass spectrometry to quantify which proteins are less abundant on the beads in the presence of your compound, you can determine its binding profile.[16][17]

cluster_0 Kinobeads Workflow Lysate Cell Lysate (Contains Proteome) Incubate Incubation (Competition) Lysate->Incubate Compound 6-Methylquinoline- 5-sulfonamide Compound->Incubate Beads Kinobeads (Affinity Resin) Beads->Incubate Wash Wash & Elute Bound Proteins Incubate->Wash MS LC-MS/MS Quantification Wash->MS Analysis Data Analysis (Identify Targets) MS->Analysis

Caption: Kinobeads competition binding workflow for target identification.

Experimental Protocol: Kinobeads Competition Binding
  • Cell Lysate Preparation: Culture cells of interest and prepare a native cell lysate under conditions that preserve protein structure and function. A mixture of lysates from multiple cell lines can be used to maximize proteome coverage.[16]

  • Competition: Aliquot the lysate. To one aliquot, add your this compound at a defined concentration (e.g., 1 µM). To a control aliquot, add the vehicle (e.g., DMSO).

  • Affinity Pulldown: Add the Kinobeads affinity resin to both the control and compound-treated lysates. Incubate to allow proteins to bind.[14]

  • Washing and Elution: Wash the beads thoroughly to remove non-specifically bound proteins. Elute the captured proteins.

  • Mass Spectrometry: Analyze the eluted proteins by label-free quantitative mass spectrometry.

  • Data Analysis: Compare the protein abundance in the compound-treated sample versus the DMSO control. Proteins that show a significant reduction in binding to the beads in the presence of your compound are its direct targets or off-targets.[16]

Problem 2: My inhibitor shows selectivity in biochemical assays, but I'm not sure if it's engaging the intended target in live cells.

Causality: A compound must penetrate the cell membrane, remain stable, and bind to its target at concentrations achievable in a cellular context. High ATP concentrations in cells (mM range) can also outcompete ATP-competitive inhibitors, leading to a discrepancy between biochemical IC50 and cellular potency.[13] Therefore, direct confirmation of target engagement in an unperturbed cellular system is a critical validation step.

Solution Workflow: Confirming Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying that a compound physically binds to its target protein in intact cells or tissues.[18][19][20]

Principle of CETSA: This assay is based on the principle of ligand-induced thermal stabilization.[20] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can observe a "shift" to higher melting temperatures in the presence of a binding ligand.[18][19]

cluster_1 CETSA Principle cluster_control Control (DMSO) cluster_drug Treatment (Inhibitor) Protein_C Target Protein (Folded) Heat_C Heat Gradient Protein_C->Heat_C Low Tm Denatured_C Denatured Protein Heat_C->Denatured_C Low Tm Protein_D Target Protein Complex Protein-Ligand Complex Ligand Inhibitor Heat_D Heat Gradient Complex->Heat_D High Tm (Stabilized) Denatured_D Denatured Protein Heat_D->Denatured_D High Tm (Stabilized)

Caption: Ligand binding stabilizes the target protein in CETSA.

Experimental Protocol: Microplate-based CETSA
  • Cell Treatment: Treat intact cells with your this compound at various concentrations. Include a vehicle (DMSO) control.

  • Heating: Heat the treated cells in a PCR plate across a temperature gradient (e.g., 40°C to 70°C).

  • Cell Lysis: Lyse the cells (e.g., via freeze-thaw cycles) to release cellular proteins.

  • Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.

  • Quantification: Analyze the amount of soluble target protein in the supernatant using a standard protein detection method like Western Blot or an ELISA-based format.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the treated and control samples. A rightward shift in the melting curve for the treated sample confirms target engagement.[21][22]

Problem 3: How can I rationally modify the this compound structure to improve its selectivity profile?

Causality: Selectivity is achieved by exploiting subtle differences in the amino acid composition, shape, and flexibility of the binding sites between the intended target and off-targets.[23] A systematic Structure-Activity Relationship (SAR) study is the cornerstone of medicinal chemistry efforts to enhance selectivity.[9][24]

Solution Workflow: Structure-Activity Relationship (SAR) Guided Optimization

The goal is to introduce chemical modifications that are favored by the on-target but disfavored by the off-target(s).

Key SAR Principles for Quinoline-Sulfonamides:

  • The Sulfonamide "Tail": The R-groups on the sulfonamide nitrogen (N1) can be extended to probe for unique sub-pockets near the primary binding site.[25] This "tail" can be modified to improve interactions with isoform-specific residues, a key strategy for enhancing selectivity for both CAs and kinases.[10][11]

  • Quinoline Ring Substitution: The methyl group at position 6 is one point of modification. Altering substituents on the quinoline ring can change steric and electronic properties, potentially preventing binding to off-targets that have a tighter or differently shaped binding pocket.[26]

  • Exploiting Electrostatic Differences: If computational modeling or structural data reveals differences in the electrostatic potential between the binding sites of your target and off-targets, you can design modifications to create favorable electrostatic interactions (e.g., hydrogen bonds) with your target or electrostatic repulsion with off-targets.[23]

Caption: Key modification points for SAR studies on the quinoline-sulfonamide scaffold.

Data Summary: Illustrative Selectivity Profile

The results of an SAR campaign should be summarized to track progress. The goal is to increase the IC50 (or Ki) ratio between the off-target and the primary target.

CompoundPrimary Target IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Selectivity Ratio (A/Primary)Selectivity Ratio (B/Primary)
Parent Scaffold 501508003x16x
Analog 1 (Tail Mod) 45900120020x27x
Analog 2 (Core Mod) 65450>10,0007x>150x
Analog 3 (Combined) 402,000>10,00050x>250x

This table clearly demonstrates how targeted modifications can dramatically improve the selectivity profile of the initial compound.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Zhang, J., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry. [Link]

  • Sławiński, J., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

  • Kuhn, B., et al. (2016). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Angeli, A., et al. (2018). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Molecules. [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Al-Rashida, M., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules. [Link]

  • Reinhard, F. B. M., et al. (2015). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. Mini-Reviews in Medicinal Chemistry. [Link]

  • Burch, J. D., et al. (2008). Structure-activity relationships and pharmacokinetic parameters of quinoline acylsulfonamides as potent and selective antagonists of the EP(4) receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sławiński, J., et al. (2024). Synthesis of 8-Methoxyquinoline-5-Sulfonamides. Molecules. [Link]

  • Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature. [Link]

  • Abdullah, M. I. H., et al. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [https://www.ukm.my/um mbi/news/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/]([Link] mbi/news/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/)

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Estridge, C., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Johnson, J. L. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [Link]

  • Sławiński, J., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Egwuatu, E. C., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]

  • Dr. Kiran D. R. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]

  • Nepovimova, E., et al. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules. [Link]

  • Bantscheff, M., et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Wang, Y., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. Chemical Engineering Journal. [Link]

  • Ruprecht, B., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. [Link]

  • Klingenstein, R., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of Medicinal Chemistry. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Henderson, M. J., et al. (2017). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge Repository. [Link]

  • Al-Mokyna, A. A., et al. (2025). Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens. RSC Medicinal Chemistry. [Link]

  • De Vita, D. (2021). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Al-Suwaidan, I. A., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. [Link]

  • Lim, S., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ResearchGate. [Link]

  • van der Wijk, T., et al. (2017). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University Research Portal. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

  • Tumber, R. B., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Methylquinoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of 6-Methylquinoline-5-sulfonamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. The information is presented in a practical, question-and-answer format to directly address potential issues in your workflow.

Part 1: Synthesis of the 6-Methylquinoline Core

The foundational step in this synthesis is the robust production of the 6-methylquinoline heterocyclic core. The Skraup synthesis is a conventional and powerful method for this transformation, but it is notoriously energetic and prone to side reactions, especially at scale.[1][2]

Frequently Asked Questions (FAQs)

Question: My Skraup reaction to produce 6-methylquinoline from p-toluidine and glycerol results in low yields and significant tar formation. How can I optimize this for a larger scale?

Answer: This is a classic challenge with the Skraup synthesis, stemming from the highly exothermic nature of the polymerization of glycerol and subsequent cyclization. At scale, inefficient heat transfer exacerbates this issue. Here are the critical parameters to control:

  • Rate of Acid Addition: The slow, controlled addition of concentrated sulfuric acid is paramount. On a larger scale, this should be done via a programmable pump, with constant monitoring of the internal reaction temperature. A rapid addition will cause localized temperature spikes, leading to charring and polymerization of the glycerol.[3]

  • Efficient Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) that provides excellent top-to-bottom mixing. Poor mixing leads to hot spots where side reactions dominate.

  • Choice of Oxidizing Agent: While nitrobenzene is traditionally used, it can lead to vigorous reactions and the formation of difficult-to-separate byproducts.[4] Consider using a milder, inorganic oxidizing agent like arsenic oxide (with appropriate safety handling) or ferrous sulfate, which can moderate the reaction's intensity and improve the impurity profile.[3][4]

  • Temperature Control: Maintain a consistent reaction temperature, typically around 140°C.[3] Utilize a well-calibrated heating mantle or a jacketed reactor with a thermal fluid to prevent overheating. A key safety principle is to have a cooling system ready to manage any potential exotherm.[5]

Troubleshooting Workflow: Low Yield in Skraup Synthesis

Below is a decision-making workflow to diagnose and resolve common issues during the Skraup synthesis of 6-methylquinoline.

Skraup_Troubleshooting start Low Yield or High Tar Formation check_temp Was internal temperature consistently controlled? start->check_temp check_agitation Was agitation vigorous and uniform? check_temp->check_agitation Yes sol_temp Implement jacketed reactor with automated temperature control. Ensure calibration. check_temp->sol_temp No check_addition Was H₂SO₄ added slowly and subsurface? check_agitation->check_addition Yes sol_agitation Evaluate and optimize impeller design. Increase RPM within safe limits. Consider baffles. check_agitation->sol_agitation No check_oxidant What oxidizing agent was used? check_addition->check_oxidant Yes sol_addition Use a dosing pump for addition. Monitor temperature during addition. check_addition->sol_addition No sol_oxidant_nitro Consider alternative oxidant (e.g., FeSO₄, As₂O₃) to moderate reaction. check_oxidant->sol_oxidant_nitro Nitrobenzene sol_oxidant_other Review stoichiometry and purity of the oxidizing agent. check_oxidant->sol_oxidant_other Other

Caption: Troubleshooting Decision Tree for Skraup Synthesis.

Part 2: Sulfonation of 6-Methylquinoline

This step introduces the key sulfonamide functional group precursor. The primary challenges are achieving the correct regioselectivity (position 5) and managing the hazardous reagents and reaction conditions at scale.

Frequently Asked Questions (FAQs)

Question: How can I ensure the sulfonation of 6-methylquinoline occurs primarily at the 5-position? What are the expected side products?

Answer: Directing the sulfonation to the C-5 position is a thermodynamic and kinetic challenge. Here’s how to maximize the desired isomer:

  • Choice of Sulfonating Agent: Using fuming sulfuric acid (oleum) or sulfur trioxide (SO₃) is necessary for this electrophilic aromatic substitution.[6][7] The concentration of free SO₃ is a key driver.

  • Temperature Control: Sulfonation is often reversible.[8] Lower reaction temperatures generally favor the kinetically preferred product. You must perform careful optimization studies. Start at a lower temperature (e.g., 0-10°C) and slowly warm up, monitoring the reaction progress and isomer ratio by HPLC.

  • Reaction Time: Prolonged reaction times or higher temperatures can lead to isomerization and the formation of the thermodynamically more stable 8-sulfonylated product.

Common Impurities:

  • 6-Methylquinoline-8-sulfonic acid: The most common regioisomeric impurity.

  • Disulfonated products: Can form if the reaction conditions are too harsh (high temperature or high concentration of SO₃).

  • Sulfones: Formed by the reaction of the sulfonic acid product with another molecule of 6-methylquinoline. This is more prevalent at higher temperatures.[7]

Question: The sulfonation reaction is extremely exothermic. What are the critical safety and process control considerations for scale-up?

Answer: Thermal management is the most critical aspect of scaling up sulfonation. A thermal runaway can lead to a dangerous pressure build-up and reactor failure.

  • Reactor Setup: A jacketed glass-lined or Hastelloy reactor with a high-efficiency overhead condenser is essential. Ensure the cooling capacity of your system is sufficient to handle the total heat of reaction.[9]

  • Reverse Addition: Instead of adding the sulfonating agent to the quinoline, consider a "reverse addition" where the 6-methylquinoline is added slowly to the cold sulfonating agent. This maintains a large heat sink and helps control the exotherm.

  • Dilution: While it impacts throughput, using a solvent that is inert to sulfonation (e.g., liquid SO₂) can help moderate the reaction by improving heat transfer and reducing the concentration of reagents.

  • Monitoring: Continuous monitoring of the internal temperature and pressure is mandatory.[5] An automated shutdown protocol should be in place if the temperature or pressure exceeds predefined limits.

ParameterBench Scale (10g)Pilot Scale (1 kg)Key Consideration for Scale-Up
Reagent Addition Manual, dropwiseAutomated pump, subsurfacePrecise control of addition rate is critical to manage exotherm.[5]
Heat Transfer High surface-area-to-volume ratioLow surface-area-to-volume ratioHeat dissipation is much slower; requires active cooling.[9]
Mixing Magnetic stir barOverhead mechanical stirrerEnsures homogenous temperature and concentration.
Quenching Pouring onto iceSlow addition to a large volume of ice/waterHighly exothermic; must be done slowly with vigorous stirring and cooling.

Table 1: Key Parameter Changes from Bench to Pilot Scale for Sulfonation.

Part 3: Sulfonamide Formation and Purification

The final steps involve converting the sulfonic acid to the desired sulfonamide and purifying the final product to meet pharmaceutical standards.

Frequently Asked Questions (FAQs)

Question: What is the most reliable method to convert 6-methylquinoline-5-sulfonic acid to the corresponding sulfonamide at scale, and what are the pitfalls?

Answer: The most common industrial route is a two-step process: conversion of the sulfonic acid to a sulfonyl chloride, followed by reaction with ammonia.

Step 1: Sulfonyl Chloride Formation The sulfonic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Pitfall 1: Incomplete Conversion: Ensure anhydrous conditions, as water will quench the chlorinating agent. Use a slight excess of the chlorinating agent and monitor the reaction (e.g., by TLC or HPLC of a quenched aliquot) to ensure all the sulfonic acid has been converted.

  • Pitfall 2: Stability: The 6-methylquinoline-5-sulfonyl chloride intermediate can be unstable and moisture-sensitive. It is often best to use it directly in the next step without isolation (a "telescoped" reaction).

Step 2: Amination The crude sulfonyl chloride is then reacted with a source of ammonia, typically aqueous or methanolic ammonia.

  • Pitfall 1: Temperature Control: This reaction is also exothermic. Add the sulfonyl chloride solution slowly to the cold ammonia solution to prevent side reactions.

  • Pitfall 2: pH Control: Maintain a basic pH during the reaction and work-up to ensure the sulfonamide product is not hydrolyzed.

Protocol: Scale-Up Purification by Recrystallization

Objective: To purify crude this compound to >99.5% purity.

  • Solvent Selection: Conduct a solvent screen to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for sulfonamides include alcohols (isopropanol, ethanol), esters (ethyl acetate), and aqueous mixtures.[10]

  • Dissolution: Charge the crude product to a clean, appropriately sized reactor. The reactor volume should be at least double the total volume of solvent to be used.[5] Add the chosen solvent and heat the mixture with agitation until a complete solution is achieved.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added.[10] The mixture should be held at temperature for 30-60 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated filter to remove the charcoal and any particulate matter. This step is crucial to prevent premature crystallization and loss of yield.

  • Controlled Cooling & Crystallization: Cool the filtrate slowly and with gentle agitation. A controlled cooling profile often leads to larger, more uniform crystals, which are easier to filter and wash. Seeding with a small amount of pure product can be beneficial to induce crystallization and control particle size.

  • Isolation: Once crystallization is complete and the slurry has reached the target temperature (e.g., 0-5°C), isolate the product by filtration (e.g., using a Nutsche filter-dryer).

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the product under vacuum at a suitable temperature until a constant weight is achieved.

Overall Synthetic Workflow

Sources

Validation & Comparative

Biological Profile & SAR: 6-Methylquinoline-5-sulfonamide vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylquinoline-5-sulfonamide (CAS: 2126162-04-5) represents a distinct "lipophilic scaffold" within the quinoline sulfonamide class. Unlike its well-characterized isomers—such as the metal-chelating 8-hydroxyquinoline-5-sulfonamide or the regioisomeric quinoline-8-sulfonamide —the 6-methyl analog lacks an auxiliary chelating group and possesses increased steric bulk adjacent to the sulfonamide moiety.

This guide objectively compares the biological activity of the 6-methyl derivative against its functional isomers. While the 8-hydroxy variants dominate antibacterial and anticancer literature due to their dual mechanism (metal chelation + sulfonamide action), the 6-methyl-5-sulfonamide scaffold offers a focused profile for Carbonic Anhydrase (CA) inhibition, where its lipophilicity (CLogP ~1.36) and steric hindrance can be leveraged for isoform selectivity (e.g., hCA IX vs. hCA II).

Part 1: Comparative Mechanism of Action

The biological divergence between these isomers stems from their ability to interact with two primary targets: the Zinc ion in Carbonic Anhydrases and Dihydropteroate Synthase (DHPS) in bacteria.

The "Chelation Switch": 8-OH vs. 6-Methyl[1]
  • 8-Hydroxyquinoline-5-sulfonamide: Possesses an OH group at position 8 and Nitrogen at position 1. This forms a bidentate ligand capable of chelating physiological metals (Cu²⁺, Zn²⁺). This chelation is critical for its potent antibacterial (MRSA) and anticancer (ROS generation) activity.

  • This compound: Lacks the 8-OH group.[1] It cannot chelate metals effectively. Its activity relies almost exclusively on the sulfonamide (

    
    ) group binding to the zinc active site of enzymes. The 6-methyl group adds lipophilicity and steric bulk, potentially excluding it from smaller active sites while fitting into hydrophobic pockets of specific CA isoforms.
    
The Regioisomeric Shift: 5-Sulfonamide vs. 8-Sulfonamide
  • 5-Sulfonamide (Subject): The sulfonamide group extends from the "top" of the bicyclic ring. In CA binding, the bulky quinoline tail extends towards the hydrophilic half of the active site.

  • 8-Sulfonamide (Comparator): The sulfonamide is adjacent to the ring nitrogen. This creates a different angle of approach to the Zn²⁺ ion, often resulting in higher affinity for hCA I and II but different selectivity profiles for tumor-associated hCA IX.

Pathway Visualization

Quinoline_SAR_Pathways Compound Quinoline Sulfonamide Scaffold Iso_8OH 8-Hydroxy-5-sulfonamide (Chelating) Compound->Iso_8OH Iso_6Me 6-Methyl-5-sulfonamide (Lipophilic/Steric) Compound->Iso_6Me Iso_8Sulf Quinoline-8-sulfonamide (Regioisomer) Compound->Iso_8Sulf Mech_Chel Metal Chelation (Cu2+, Zn2+) Iso_8OH->Mech_Chel Primary Mech_ZnBind Zn2+ Ion Coordination (Enzymatic) Iso_8OH->Mech_ZnBind Secondary Iso_6Me->Mech_ZnBind Exclusive Out_Sel Isoform Selectivity (Steric Control) Iso_6Me->Out_Sel 6-Me Sterics Iso_8Sulf->Mech_ZnBind Out_CA Carbonic Anhydrase Inhibition (hCA IX/XII) Iso_8Sulf->Out_CA High Affinity Out_Bac Antibacterial (MRSA) Anticancer (ROS) Mech_Chel->Out_Bac Mech_ZnBind->Out_CA

Figure 1: SAR Decision Tree illustrating how structural modifications (8-OH vs 6-Me) dictate the primary mechanism of action (Chelation vs Enzyme Inhibition).

Part 2: Comparative Performance Data

The following table synthesizes physicochemical properties and biological data derived from structure-activity relationship (SAR) studies of quinoline sulfonamides.

FeatureThis compound 8-Hydroxyquinoline-5-sulfonamide Quinoline-8-sulfonamide
Primary Class Lipophilic ProbeChelating AgentRegioisomer
CLogP (Calc) ~1.36 (High Lipophilicity)~0.65 (Moderate)~0.80 (Moderate)
Key Mechanism Zn²⁺ Coordination (Steric)Metal Chelation + Zn²⁺ Coord.Zn²⁺ Coordination (Angle)
Antibacterial Activity Low (Lacks chelation)High (MIC < 10 µg/mL vs MRSA)Moderate (DHPS inhibition)
Anticancer Target hCA IX / XII (Hypoxia)Cell Cycle (p53/p21), ROShCA I / II (Cytosolic)
Selectivity Potential High (Steric bulk excludes ubiquitous isoforms)Low (Broad spectrum toxicity)Moderate
Synthesizability 1-Step (Chlorosulfonation)2-Step (Protection required)1-Step

Key Insight: The 6-methyl group acts as a "selectivity filter." While the 8-hydroxy variant is a "sledgehammer" killing bacteria and cancer cells via broad oxidative stress and chelation, the 6-methyl variant is a precision tool for targeting specific hydrophobic pockets in enzymes like Carbonic Anhydrase IX (associated with hypoxic tumors).

Part 3: Experimental Protocols

To validate the activity of this compound, researchers should utilize the following self-validating protocols.

Protocol A: Synthesis via Chlorosulfonation

Rationale: Direct electrophilic substitution is favored at the 5-position in quinolines, especially when the 6-position is blocked or activates the ortho position. However, with a 6-methyl group, the 5-position is sterically crowded but electronically activated.

  • Reagents: 6-Methylquinoline (1.0 eq), Chlorosulfonic acid (

    
    , 5.0 eq), Thionyl chloride (
    
    
    
    , 2.0 eq).
  • Procedure:

    • Add 6-methylquinoline dropwise to chilled (

      
      ) chlorosulfonic acid.
      
    • Heat to

      
       for 2 hours (Monitor via TLC for disappearance of starting material).
      
    • Critical Step: Pour reaction mixture onto crushed ice carefully to precipitate the sulfonyl chloride intermediate.

    • Filter and immediately react with aqueous ammonia (

      
      ) or specific amines in acetone at 
      
      
      
      .
  • Validation:

    • H-NMR: Look for the disappearance of the H-5 proton signal and a downfield shift of the H-4 proton due to the adjacent sulfonamide.

    • MS: Confirm molecular ion

      
      .
      
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Rationale: This assay measures the rate of


 hydration. It is the gold standard for sulfonamide activity.
  • Reagents: Phenol red indicator, HEPES buffer (pH 7.5), Purified hCA isozymes (I, II, IX).

  • Method:

    • Incubate enzyme (10 nM) with the inhibitor (this compound) for 15 min at room temperature.

    • Mix with

      
      -saturated water in a stopped-flow spectrophotometer.
      
    • Monitor absorbance change at 557 nm (Phenol red transition).

  • Calculation:

    • Determine

      
       by plotting reaction rate vs. log[Inhibitor].
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
  • Expected Result: The 6-methyl isomer should show

    
     values in the nanomolar range (10–100 nM)  for hCA IX, with lower affinity for hCA II compared to the 8-sulfonamide isomer.
    

References

  • Zieba, A. et al. (2024).[2] Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044.[3] [3]

  • Eldehna, W. M. et al. (2021).[2] Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. International Journal of Molecular Sciences, 22(21), 11472.

  • Nocentini, A. et al. (2019). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry, 63(10).

  • BenchChem. (2025). Comparative Study of Quinolin-8-ylmethanesulfonamide and its Analogues.

Sources

A Comparative Analysis of 6-Methyl vs. 8-Hydroxy-Quinoline-5-Sulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, quinoline-5-sulfonamides have emerged as a particularly promising class of compounds. This guide provides a detailed comparative analysis of two key analogues: 6-Methyl-quinoline-5-sulfonamide and 8-hydroxy-quinoline-5-sulfonamide. Through an in-depth examination of their chemical properties, synthesis, and biological activities, supported by experimental data and protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research in this area.

Introduction: The Significance of the Quinoline-5-Sulfonamide Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The addition of a sulfonamide group at the 5-position further enhances its therapeutic potential. Sulfonamides are known to be excellent zinc-binding groups, a key feature for inhibiting metalloenzymes, and they can also participate in hydrogen bonding interactions with various protein residues. This combination of a planar aromatic system and a versatile functional group makes quinoline-5-sulfonamides attractive candidates for drug design.

This guide will focus on two specific derivatives that highlight the impact of substitution on the quinoline ring:

  • 6-Methyl-quinoline-5-sulfonamide: This compound features a methyl group at the 6-position, which is expected to influence its lipophilicity and steric interactions with target proteins.

  • 8-hydroxy-quinoline-5-sulfonamide: The hydroxyl group at the 8-position introduces the potential for chelation of metal ions and additional hydrogen bonding, significantly impacting its mechanism of action.

By comparing these two molecules, we can gain a deeper understanding of the structure-activity relationships (SAR) within this chemical series and inform the rational design of future quinoline-based therapeutics.

Physicochemical Properties: A Tale of Two Substituents

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. The seemingly subtle difference between a methyl and a hydroxyl group can lead to significant variations in solubility, pKa, and lipophilicity, which in turn affect absorption, distribution, metabolism, and excretion (ADME).

Property6-Methyl-quinoline-5-sulfonamide (Predicted)8-hydroxy-quinoline-5-sulfonamide
Molecular Formula C₁₀H₁₀N₂O₂SC₉H₈N₂O₃S
Molecular Weight 222.26 g/mol 224.24 g/mol
Appearance Predicted to be a crystalline solidYellow fine crystalline powder[1]
pKa The pKa of the sulfonamide nitrogen is influenced by the electron-donating methyl group, likely making it slightly more basic than the 8-hydroxy analogue. The pKa of the quinoline nitrogen is predicted to be around 5.2.[2][3][4]The pKa values are influenced by the three acidic functions: sulfonic acid, quinoline nitrogen, and the hydroxyl group. The pKa of the quinoline nitrogen is approximately 4.09, and the hydroxyl group is around 8.78.[5][6]
Solubility Predicted to have low aqueous solubility, but soluble in organic solvents like DMSO and methanol.[3][4]Soluble in DMSO and methanol; purification can be achieved by crystallization from water or dilute HCl.[1]
LogP The LogP is predicted to be higher than the 8-hydroxy analogue due to the lipophilic methyl group. The experimental LogP of 6-methylquinoline is 2.57.[2][7]The hydroxyl group increases polarity, leading to a lower LogP compared to the 6-methyl derivative.

Synthesis and Chemical Reactivity

The synthetic accessibility of a compound is a crucial consideration in drug development. Both 6-Methyl- and 8-hydroxy-quinoline-5-sulfonamide can be synthesized from their respective quinoline precursors through a common intermediate, the quinoline-5-sulfonyl chloride.

Synthesis of Quinoline-5-Sulfonyl Chlorides

The key step in the synthesis of these compounds is the sulfonation of the parent quinoline. This is typically achieved by reacting the quinoline with chlorosulfonic acid.

Synthesis_Sulfonyl_Chloride cluster_6_methyl 6-Methylquinoline Pathway cluster_8_hydroxy 8-Hydroxyquinoline Pathway Methylquinoline 6-Methylquinoline Methylsulfonyl_chloride 6-Methylquinoline-5-sulfonyl chloride Methylquinoline->Methylsulfonyl_chloride ClSO3H Hydroxyquinoline 8-Hydroxyquinoline Hydroxysulfonyl_chloride 8-Hydroxyquinoline-5-sulfonyl chloride Hydroxyquinoline->Hydroxysulfonyl_chloride ClSO3H

Caption: General synthesis of quinoline-5-sulfonyl chloride intermediates.

The reaction with 8-hydroxyquinoline proceeds readily, with the hydroxyl group directing the sulfonation to the 5-position.[8] For 6-methylquinoline, the sulfonation is also expected to occur at the 5-position due to the directing effects of the heterocyclic nitrogen and the activating methyl group.

Formation of the Sulfonamide

Once the sulfonyl chloride intermediate is obtained, the final sulfonamide can be formed by reacting it with an amine source, typically ammonia or an ammonium salt.

Synthesis_Sulfonamide cluster_6_methyl 6-Methyl-quinoline-5-sulfonamide Synthesis cluster_8_hydroxy 8-Hydroxy-quinoline-5-sulfonamide Synthesis Methylsulfonyl_chloride 6-Methylquinoline-5-sulfonyl chloride Methylsulfonamide 6-Methyl-quinoline-5-sulfonamide Methylsulfonyl_chloride->Methylsulfonamide NH3 or NH4OH Hydroxysulfonyl_chloride 8-Hydroxyquinoline-5-sulfonyl chloride Hydroxysulfonamide 8-Hydroxy-quinoline-5-sulfonamide Hydroxysulfonyl_chloride->Hydroxysulfonamide Amine (e.g., propargylamine)

Caption: Formation of the final sulfonamide products.

The reactivity of the sulfonyl chloride allows for the synthesis of a wide range of N-substituted sulfonamides by using different primary or secondary amines, offering a straightforward route to analogue generation for SAR studies.[8]

Comparative Biological Activity

Anticancer Activity

Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[2][3][4] The sulfonamide moiety can further contribute to this activity by targeting metalloenzymes like carbonic anhydrases, which are often overexpressed in tumors.

8-hydroxy-quinoline-5-sulfonamide and its derivatives have shown promising anticancer activity. For instance, certain acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide have demonstrated significant cytotoxicity against human melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines, with IC50 values comparable to cisplatin and doxorubicin.[8][9] In some cases, these compounds showed no toxicity to normal human dermal fibroblasts up to a concentration of 100 µM.[8][9] The presence of the 8-hydroxy group is considered crucial for this biological activity.[8][9] Metal complexes of 8-hydroxyquinoline derivatives have also shown low IC50 values (<10 μM) against melanoma and colon cancer cell lines.[10]

6-Methyl-quinoline-5-sulfonamide , while not directly studied, can be expected to possess anticancer properties. The 6-methyl group may enhance lipophilicity, potentially improving cell membrane permeability. The effect of this substitution on anticancer activity would need to be experimentally determined, as it could either enhance or hinder binding to the target protein.

Antimicrobial Activity

The quinoline scaffold is also a well-established pharmacophore in antimicrobial drug discovery. 8-Hydroxyquinoline itself is known for its potent antimicrobial activity, which is attributed to its ability to chelate metal ions essential for microbial growth.[1]

Derivatives of 8-hydroxy-quinoline-5-sulfonamide have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[9] Some derivatives have shown bactericidal effects at concentrations comparable to or better than clinically used antibiotics.[11] The free 8-hydroxy group appears to be essential for this activity.[11]

6-Methyl-quinoline derivatives have also been investigated for their antimicrobial potential and have shown moderate to good activity against both Gram-positive and Gram-negative bacteria.[10] Therefore, it is plausible that 6-Methyl-quinoline-5-sulfonamide would exhibit antimicrobial properties, although its potency relative to the 8-hydroxy analogue would require experimental validation.

Experimental Protocol: Comparative Determination of IC50 Values

To provide a direct comparison of the cytotoxic potential of 6-Methyl- and 8-hydroxy-quinoline-5-sulfonamide, a standardized in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of 6-Methyl-quinoline-5-sulfonamide and 8-hydroxy-quinoline-5-sulfonamide against a human cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 6-Methyl-quinoline-5-sulfonamide and 8-hydroxy-quinoline-5-sulfonamide (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Workflow:

IC50_Workflow A 1. Cell Seeding Seed MCF-7 cells in 96-well plates and incubate for 24h. B 2. Compound Treatment Treat cells with serial dilutions of each compound and a vehicle control (DMSO). Incubate for 48h. A->B C 3. MTT Addition Add MTT solution to each well and incubate for 4h. B->C D 4. Formazan Solubilization Remove the medium and add DMSO to dissolve the formazan crystals. C->D E 5. Absorbance Measurement Read the absorbance at 570 nm using a microplate reader. D->E F 6. Data Analysis Calculate cell viability and determine the IC50 values for each compound. E->F

Caption: Workflow for the determination of IC50 values using the MTT assay.

Detailed Steps:
  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a series of dilutions of each test compound in complete DMEM from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds. Include wells with untreated cells (control) and cells treated with the vehicle (DMSO) alone.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined from this curve using appropriate software (e.g., GraphPad Prism).

Discussion and Future Directions

The comparative analysis of 6-Methyl- and 8-hydroxy-quinoline-5-sulfonamide highlights the profound impact of subtle structural modifications on the physicochemical and biological properties of these molecules. The 8-hydroxy derivative benefits from its metal-chelating ability, which is a key contributor to its potent anticancer and antimicrobial activities. The presence of the hydroxyl group also enhances its hydrogen bonding potential.

In contrast, the 6-methyl analogue is predicted to be more lipophilic, which could influence its membrane permeability and overall pharmacokinetic profile. While direct biological data is lacking, its structural similarity to other active quinoline derivatives suggests it is a worthy candidate for further investigation.

Future research in this area should focus on:

  • Synthesis and Biological Evaluation of 6-Methyl-quinoline-5-sulfonamide: The lack of experimental data for this compound represents a significant knowledge gap. Its synthesis and evaluation against a panel of cancer cell lines and microbial strains are crucial next steps.

  • Direct Comparative Studies: A head-to-head comparison of the two compounds in a variety of biological assays would provide definitive insights into their relative potencies and mechanisms of action.

  • Mechanism of Action Studies: For the most potent compounds, further studies to elucidate their precise molecular targets and signaling pathways are warranted. This could involve enzyme inhibition assays, gene expression analysis, and in vivo studies in animal models.

  • Analogue Synthesis and SAR Exploration: The versatile synthesis of quinoline-5-sulfonamides allows for the creation of extensive libraries of analogues. By systematically modifying the substituents on the quinoline ring and the sulfonamide nitrogen, a comprehensive understanding of the structure-activity relationships can be developed, leading to the identification of optimized drug candidates.

Conclusion

Both 6-Methyl- and 8-hydroxy-quinoline-5-sulfonamide represent valuable scaffolds for the development of novel therapeutic agents. The 8-hydroxy derivative has already demonstrated significant potential as an anticancer and antimicrobial agent, with a well-defined role for the hydroxyl group in its activity. While the 6-methyl analogue remains largely unexplored, its predicted physicochemical properties and the known activities of related compounds make it an intriguing target for future research. The experimental protocols and comparative analysis provided in this guide offer a solid foundation for scientists to further investigate these promising molecules and unlock their full therapeutic potential.

References

  • Ferreira, M. J., et al. (2021). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules, 26(15), 4583. [Link]

  • FooDB. Showing Compound 6-Methylquinoline (FDB011115). [Link]

  • Gloc, M., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(21), 6649. [Link]

  • Gloc, M., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(21), 6649. [Link]

  • Hussain, Z., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20646-20675. [Link]

  • Kasprzak, A., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • PubChem. 6-Methylquinoline. [Link]

  • Pucci, A., et al. (2010). Photophysical Properties of 8-Hydroxyquinoline-5-sulfonic Acid as a Function of the pH: A TD-DFT Investigation. The Journal of Physical Chemistry A, 114(20), 6055-6062. [Link]

  • Szymański, P., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(21), 6649. [Link]

  • FooDB. Showing Compound 6-Methylquinoline (FDB011115). [Link]

  • Varun, B.V., et al. (2022). Anticancer Activity of Quinoline Derivatives; An Overview. International Journal of Pharmaceutical Sciences Review and Research, 77(2), 1-13. [Link]

  • Vijayakumar, V. (2016). An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research, 9(3), 629-634. [Link]

  • ChemBK. 6-methyl quinoline. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Quinoline-5-Sulfonamide Derivatives in Normal vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinoline-Sulfonamide Scaffolds in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1] When coupled with a sulfonamide group, these derivatives have emerged as a promising class of compounds with significant potential for the development of novel cancer therapies.[2] The core challenge in cancer chemotherapy is to achieve high efficacy against malignant cells while minimizing toxicity to healthy tissues.[3] This guide provides a comprehensive comparison of the cytotoxic effects of quinoline-5-sulfonamide derivatives on cancerous versus normal cells, supported by experimental data and mechanistic insights. Our analysis aims to equip researchers and drug development professionals with a deeper understanding of the therapeutic window and selective potential of this chemical class.

Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), interference with the cell cycle, and modulation of critical signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[4][5] The sulfonamide moiety, a well-established pharmacophore, can enhance the anticancer activity and selectivity of these compounds.[2][6] This guide will delve into the experimental methodologies used to assess differential cytotoxicity and explore the molecular mechanisms that may underpin the selective action of these promising compounds.

Methodology: A Framework for Assessing Differential Cytotoxicity

To objectively evaluate the cytotoxic profile of a compound, a series of robust and reproducible in vitro assays are essential. The primary goal is to determine the concentration at which a compound exhibits a cytotoxic effect and to compare this effect between cancerous and non-cancerous cell lines.

Core Experimental Workflow

The following diagram illustrates a typical workflow for comparative cytotoxicity studies:

G cluster_0 Cell Line Selection cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis cluster_3 Mechanistic Studies Cancer Cancer Cell Lines (e.g., A549, MCF-7, PANC-1) MTT MTT/WST-1 Assay (Metabolic Activity) Cancer->MTT LDH LDH Assay (Membrane Integrity) Cancer->LDH SRB SRB Assay (Total Protein) Cancer->SRB Normal Normal Cell Lines (e.g., HFF-1, hTERT-HPNE) Normal->MTT Normal->LDH Normal->SRB IC50 IC50 Determination MTT->IC50 LDH->IC50 SRB->IC50 Selectivity Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) IC50->Selectivity Apoptosis Apoptosis Assays (Flow Cytometry, Caspase Activity) Selectivity->Apoptosis CellCycle Cell Cycle Analysis Selectivity->CellCycle WesternBlot Western Blot (Signaling Pathways) Selectivity->WesternBlot

Caption: A generalized workflow for the comparative evaluation of cytotoxicity.

Detailed Experimental Protocols

1. Cell Culture:

  • Cancer Cell Lines: A panel of cancer cell lines representing different tumor types should be used (e.g., PANC-1 and CAPAN-1 for pancreatic cancer).[1]

  • Normal Cell Lines: Non-cancerous cell lines, ideally from the same tissue of origin as the cancer cells, are crucial for comparison (e.g., hTERT-HPNE for pancreatic ductal epithelium).[1]

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. MTT Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]

  • Step 1: Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Step 2: Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., 6-Methylquinoline-5-sulfonamide derivatives) and a vehicle control for a specified duration (e.g., 48 or 72 hours).

  • Step 3: MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Step 4: Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Step 5: Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Step 6: IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. A lower IC50 value indicates greater cytotoxicity.[3]

3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay: The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indication of compromised cell membrane integrity.[8]

  • Step 1 & 2: Follow the same cell seeding and treatment protocol as the MTT assay.

  • Step 3: Supernatant Collection: A portion of the cell culture supernatant is transferred to a new 96-well plate.

  • Step 4: LDH Reaction: The LDH reaction mixture is added to the supernatant.

  • Step 5: Absorbance Measurement: The absorbance is measured at the appropriate wavelength. The amount of color change is proportional to the amount of LDH released.

4. Apoptosis Analysis by Flow Cytometry: Flow cytometry using Annexin V and Propidium Iodide (PI) staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Step 1: Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed.

  • Step 2: Staining: Cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Step 3: Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant. An increase in the percentage of Annexin V positive cells is indicative of apoptosis induction.[1]

Comparative Cytotoxicity Data of Quinoline-5-Sulfonamide Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various quinoline-5-sulfonamide derivatives against a panel of cancer and normal cell lines from published studies. A higher selectivity index (SI) indicates a greater preferential cytotoxicity towards cancer cells.

Table 1: Cytotoxicity of N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide Derivatives [1]

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
3b PANC-1Significantly lower than CisplatinhTERT-HPNE> IC50 in PANC-1High
3f PANC-1Two-fold more potent than CisplatinhTERT-HPNE> IC50 in PANC-1High
3h CAPAN-1Significant cytotoxicityhTERT-HPNE> IC50 in CAPAN-1High
3k CAPAN-1Significant cytotoxicityhTERT-HPNE> IC50 in CAPAN-1High
3n CAPAN-1Significant cytotoxicityhTERT-HPNE> IC50 in CAPAN-1High
Cisplatin PANC-1-hTERT-HPNE--

Table 2: Cytotoxicity of Acetylene Derivatives of 8-hydroxyquinoline-5-sulfonamide [9][10]

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
3c C-32 (Amelanotic Melanoma)36.1 ± 1.1HFF-1 (Human Foreskin Fibroblast)> 100> 2.77
3c A549 (Lung Carcinoma)35.8 ± 1.7HFF-1> 100> 2.79
3c MDA-MB-231 (Breast Cancer)36.5 ± 1.2HFF-1> 100> 2.74
Cisplatin C-3234.5 ± 1.5HFF-140.2 ± 2.51.17

Table 3: Cytotoxicity of Molecular Hybrids of Quinoline and Sulfonamide [2]

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
9e Jurkat7.43 ± 7.40MRC-5, BJ> 50> 6.7
9j MOLT-45.57 ± 7.56MRC-5, BJ> 50> 8.9
9n RAMOS2.76 ± 0.79MRC-5, BJ> 50> 18.1

Note: The data presented is a compilation from different studies and direct comparison between tables should be made with caution due to variations in experimental conditions.

Mechanisms of Selective Cytotoxicity

The preferential activity of quinoline-5-sulfonamide derivatives against cancer cells can be attributed to several underlying mechanisms. Cancer cells often exhibit altered signaling pathways and a higher metabolic rate, which can be exploited by targeted therapies.

Induction of Apoptosis

A key mechanism of action for many anticancer drugs is the induction of apoptosis.[4] Several studies have shown that quinoline-sulfonamide derivatives can trigger apoptosis in cancer cells.[1][11] For instance, compound 3b was found to induce apoptosis in 16.0% of PANC-1 cells, while compound 3h induced apoptosis in 20.6% of CAPAN-1 cells.[1] This process is often mediated through the intrinsic mitochondrial pathway or the extrinsic death receptor pathway, converging on the activation of caspases, which are the executioners of apoptosis.[12]

The following diagram illustrates the simplified intrinsic and extrinsic apoptosis pathways:

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway FasL FasL/TNF DR Death Receptor FasL->DR C8 Caspase-8 DR->C8 C3 Caspase-3 C8->C3 Stress Cellular Stress (e.g., DNA Damage) Mito Mitochondrion Stress->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 C9 Caspase-9 Apaf1->C9 C9->C3 Apoptosis Apoptosis C3->Apoptosis Quinoline Quinoline-Sulfonamide Derivatives Quinoline->C8 Quinoline->Stress

Caption: Simplified overview of major apoptosis pathways.

Cell Cycle Regulation

Uncontrolled cell proliferation is a hallmark of cancer. Some quinoline derivatives have been shown to arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing. For example, some derivatives can induce cell cycle arrest at the G2/M phase.[13] This provides an opportunity for the cell to undergo apoptosis if the damage is irreparable.

Inhibition of Pro-Survival Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival.[4] Several studies suggest that quinoline-based compounds can inhibit this pathway, thereby sensitizing cancer cells to apoptosis.[5] By targeting pathways that are more critical for the survival of cancer cells compared to normal cells, a therapeutic window can be achieved.

Conclusion and Future Directions

The available evidence strongly suggests that quinoline-5-sulfonamide derivatives represent a promising class of anticancer agents with a favorable selectivity profile. The data consistently demonstrates that many of these compounds exhibit potent cytotoxicity against a range of cancer cell lines while displaying significantly lower toxicity towards normal cells. The induction of apoptosis appears to be a key mechanism contributing to their anticancer activity.

While no specific data for this compound was found in the public domain at the time of this review, the broader class of quinoline-5-sulfonamides shows significant promise. Future research should focus on:

  • Synthesis and Evaluation of Novel Derivatives: The synthesis and screening of new derivatives with modifications on the quinoline and sulfonamide moieties, such as the inclusion of a 6-methyl group, could lead to compounds with enhanced potency and selectivity.

  • In-depth Mechanistic Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds is crucial for their rational design and clinical development.

  • In Vivo Efficacy and Toxicology: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

This guide provides a solid foundation for researchers and drug developers interested in the exciting field of quinoline-based anticancer agents. The selective cytotoxicity exhibited by quinoline-5-sulfonamide derivatives underscores their potential to be developed into effective and safer cancer therapies.

References

  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023). MDPI. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI. [Link]

  • New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. (2018). PubMed. [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2021). International Institute of Anticancer Research. [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2014). ResearchGate. [Link]

  • Identification of a novel quinoline-based DNA demethylating compound highly potent in cancer cells. (2019). PubMed. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. [Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. (2021). MDPI. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2015). ScienceDirect. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology. [Link]

  • Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. (2024). PubMed Central. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PubMed Central. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). PubMed Central. [Link]

  • New Quinoline Based Sulfonamide Derivatives : Cytotoxic and Apoptotic Activity Evaluation Against Pancreas Cancer Cells. (2018). ResearchGate. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). PubMed. [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (2020). MDPI. [Link]

  • Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. (2022). PubMed. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). PubMed. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. [Link]

  • Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. (2023). Oriental Journal of Chemistry. [Link]

  • Therapeutic agents targeting apoptosis pathways. (2016). Journal of American Science. [Link]

Sources

A Comparative Guide to Orthogonally Confirming the Biological Target of 6-Methylquinoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is the identification and confirmation of the molecule's biological target.[1][2][3] This guide provides an in-depth, technical comparison of orthogonal methodologies for validating the biological target of a novel compound, using 6-methylquinoline-5-sulfonamide as a representative example. The quinoline-sulfonamide scaffold is of significant interest in medicinal chemistry, with derivatives showing a range of biological activities, including anticancer and antibacterial effects.[4][5][6][7] However, the precise molecular targets are often not fully elucidated.[8]

This document eschews a rigid template, instead offering a logical, causality-driven workflow that a researcher would follow. We will explore a multi-pronged strategy, emphasizing that confidence in a target is achieved not by a single experiment, but by the convergence of evidence from multiple, independent (orthogonal) lines of inquiry.[9][10][11][12][13]

The Central Challenge: From Phenotype to Target

Imagine a phenotypic screen has identified this compound as a potent inhibitor of cancer cell proliferation. The crucial next question is: what protein does it bind to elicit this effect? Answering this is paramount for understanding the mechanism of action, predicting potential off-target effects, and guiding lead optimization.[14] This guide will compare and contrast four distinct, yet complementary, experimental strategies to deconvolve the target of our lead compound.

The "Fishing" Expedition: Affinity Purification-Mass Spectrometry (AP-MS)

The most direct way to identify a protein that binds to a small molecule is to use the molecule as "bait" to "fish" out its binding partners from a complex cellular protein mixture.[14][15] This is the principle behind Affinity Purification-Mass Spectrometry (AP-MS).[16][17][18][19]

Causality Behind the Choice: AP-MS is an excellent starting point as it is an unbiased, discovery-based method. It doesn't require a prior hypothesis about the target's identity. By immobilizing this compound on a solid support (like beads), we can selectively capture proteins that have a physical affinity for the compound.[14]

APMS_Workflow cluster_prep Bait Preparation cluster_exp Experiment cluster_analysis Analysis A 6-Methylquinoline- 5-sulfonamide B Synthesize Linker- Modified Compound A->B C Immobilize on Affinity Resin (Beads) B->C D Incubate Beads with Cell Lysate C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G Trypsin Digestion F->G H LC-MS/MS Analysis G->H I Database Search & Protein Identification H->I J Candidate Target List I->J

Figure 1: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Experimental Protocol: AP-MS
  • Bait Preparation:

    • Synthesize an analog of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control set of beads with no compound or an inactive analog is crucial.

  • Protein Extraction:

    • Culture and harvest cells of interest (e.g., the cancer cell line from the initial screen).

    • Lyse the cells under non-denaturing conditions to preserve protein complexes.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Capture:

    • Incubate the clarified cell lysate with the compound-conjugated beads (and control beads) for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.[14]

  • Elution:

    • Elute the specifically bound proteins. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of free this compound.[14]

  • Sample Preparation for Mass Spectrometry:

    • Denature the eluted proteins and reduce/alkylate the cysteine residues.

    • Digest the proteins into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.

  • Data Analysis:

    • Search the resulting peptide fragmentation data against a protein database to identify the proteins present in the eluate.

    • Compare the proteins identified from the compound-beads to those from the control beads. Proteins that are significantly enriched in the compound sample are considered potential binding partners.

Parameter Affinity Purification-Mass Spectrometry (AP-MS)
Principle Physical capture of binding partners from cell lysate.
Pros Unbiased discovery of direct binding partners; provides a list of candidate targets.
Cons Can be technically challenging (synthesis of affinity probe); risk of false positives (non-specific binders) and false negatives (low-affinity interactions, disruption of binding by linker).[20]
Data Output List of proteins enriched by the compound, with relative quantification.

The In-Cell Confirmation: Cellular Thermal Shift Assay (CETSA)

AP-MS identifies proteins that can bind our compound in a lysate. However, it doesn't prove that this interaction occurs in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in intact cells.[21][22][23][24]

Causality Behind the Choice: The principle of CETSA is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure.[24] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cells treated with this compound to various temperatures, we can measure how much of a putative target protein remains soluble. A shift in the melting temperature (Tm) of the protein in the presence of the compound is strong evidence of direct binding.[23][24]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Culture Cells B Treat with Vehicle (DMSO) or 6-Methylquinoline- 5-sulfonamide A->B C Aliquot cell suspension B->C D Heat aliquots to a range of temperatures C->D E Cool and Lyse Cells D->E F Separate Soluble and Precipitated Fractions (Centrifugation) G Analyze Soluble Fraction (e.g., Western Blot, MS) F->G H Plot Protein Abundance vs. Temperature G->H I Determine Melting Temperature (Tm) Shift H->I

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA
  • Cell Treatment:

    • Treat cultured cells with either a vehicle control (e.g., DMSO) or a saturating concentration of this compound for a defined period (e.g., 1-2 hours).[25]

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by cooling.[25]

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles or addition of a mild detergent).

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the putative target protein (identified from AP-MS) remaining in the soluble fraction at each temperature point. This is typically done by Western blotting or, for broader analysis, by mass spectrometry (Thermal Proteome Profiling).

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples.

    • Fit the data to a curve to determine the melting temperature (Tm) for each condition. A significant increase in the Tm for the compound-treated sample indicates target engagement.

Parameter Affinity Purification-MS (AP-MS) Cellular Thermal Shift Assay (CETSA)
Principle Physical capture of binding partners.Ligand-induced thermal stabilization of the target protein.[24]
Context In vitro (cell lysate).In situ (intact cells).
Output Identifies potential binding partners.Confirms engagement of a specific target in a cellular context.
Requirement Modified "bait" version of the compound.An antibody for the putative target (for Western blot) or mass spectrometry capabilities.

The Kinase-centric View: Kinobeads Profiling

A significant portion of small molecule drugs target the ATP-binding pocket of kinases.[26] Given the sulfonamide moiety in our compound, exploring its effect on the kinome is a logical and high-yield orthogonal approach. Kinobeads are a mixture of broad-spectrum kinase inhibitors immobilized on beads that can capture a large fraction of the expressed cellular kinome.[26][27][28]

Causality Behind the Choice: This method allows for a competitive binding experiment. If this compound binds to a specific kinase in the cell lysate, it will compete with the kinobeads for that kinase's ATP-binding site. The unbound kinase will not be pulled down by the beads, and its depletion can be quantified by mass spectrometry. This provides both the identity of the target kinase(s) and a measure of the compound's affinity and selectivity across the kinome.[29][30]

Kinobeads_Workflow cluster_control Control cluster_treatment Treatment A Prepare Cell Lysate B Incubate Lysate with Vehicle (DMSO) A->B E Incubate Lysate with 6-Methylquinoline- 5-sulfonamide A->E C Add Kinobeads B->C D Pull-down Kinases C->D H Elute, Digest, and Analyze by LC-MS/MS D->H F Add Kinobeads E->F G Pull-down Kinases F->G G->H I Quantify Kinase Abundance H->I J Identify Depleted Kinases (Targets of the Compound) I->J

Figure 3: Workflow for Kinobeads-based competitive profiling.

Experimental Protocol: Kinobeads Profiling
  • Cell Lysate Preparation: Prepare a native cell lysate as described for AP-MS.

  • Competitive Binding:

    • Aliquot the lysate. Treat one set with a vehicle control and other sets with increasing concentrations of free this compound.

    • Incubate to allow the compound to bind to its targets.

  • Kinobeads Pulldown:

    • Add kinobeads to all samples and incubate to capture the kinases that are not bound by the free compound.[27]

  • Analysis:

    • Wash the beads, elute the bound kinases, and process them for LC-MS/MS analysis as described for AP-MS.

  • Data Analysis:

    • Quantify the abundance of each identified kinase in the control and compound-treated samples.

    • Kinases whose binding to the beads is significantly reduced in a dose-dependent manner are the targets of this compound.

Parameter Kinobeads Profiling
Principle Competitive displacement of kinases from broad-spectrum immobilized inhibitors.
Pros Provides selectivity profile across a large portion of the kinome; identifies both on- and off-targets; no compound modification needed.[29]
Cons Limited to targets that bind the kinobeads (primarily ATP-competitive binders); may miss atypical kinases or non-kinase targets.[29]
Data Output Dose-response curves for the binding of the compound to hundreds of kinases.

The Genetic Proof: siRNA and CRISPR/Cas9

Biochemical and biophysical methods provide strong evidence for a direct physical interaction. However, to definitively link this binding event to the observed cellular phenotype (e.g., inhibition of proliferation), genetic methods are the gold standard.[9] By reducing or eliminating the expression of the putative target protein, we can test if this genetically mimics the effect of the compound.[31][32][33][]

Causality Behind the Choice: If this compound inhibits cell proliferation by inhibiting "Protein X", then removing Protein X from the cell should also inhibit proliferation. Furthermore, if the compound's effect is truly on-target, then cells lacking Protein X should be less sensitive to the compound. We will compare two key technologies: RNA interference (siRNA) for transient knockdown and CRISPR/Cas9 for permanent knockout.[12]

Genetic_Validation cluster_hypothesis Hypothesis cluster_validation Genetic Validation Logic A Compound inhibits Target Protein X B Inhibition of Target X causes Phenotype Y A->B F Observe blunted response (resistance) A->F Test D Observe if Phenotype Y is recapitulated B->D Test C Reduce/Eliminate Target Protein X (siRNA/CRISPR) C->D E Treat modified cells with compound C->E E->F

Figure 4: Logic of genetic approaches for target validation.

Experimental Protocol: Genetic Validation
  • Reagent Design:

    • siRNA: Design and synthesize at least two independent small interfering RNAs (siRNAs) that target the mRNA of the putative target protein. A non-targeting control siRNA is essential.[35]

    • CRISPR/Cas9: Design two or more single-guide RNAs (sgRNAs) that direct the Cas9 nuclease to an early exon of the target gene to create a functional knockout.

  • Cell Transfection/Transduction:

    • Introduce the siRNA or CRISPR/Cas9 components into the cells using an appropriate delivery method (e.g., lipid-based transfection for siRNA, lentiviral transduction for stable CRISPR knockout).

  • Target Depletion Confirmation:

    • After a suitable time (48-72 hours for siRNA, longer for CRISPR selection), lyse a subset of the cells and confirm the reduction/absence of the target protein by Western blotting.

  • Phenotypic Analysis:

    • Mimicry: Assess if the cells with reduced/absent target protein exhibit the same phenotype as the compound-treated cells (e.g., measure cell proliferation).

    • Resistance: Treat the modified cells (and control cells) with a dose range of this compound and measure the phenotypic response. A rightward shift in the dose-response curve for the knockdown/knockout cells indicates that the compound's efficacy is dependent on the presence of the target.

Parameter siRNA CRISPR/Cas9 Knockout
Principle Post-transcriptional gene silencing (mRNA degradation).[36]Permanent gene disruption via DNA double-strand breaks.[37]
Effect Transient and often incomplete protein knockdown .Permanent and complete protein knockout .[33]
Pros Rapid and technically straightforward for initial validation.[38]Provides a definitive null phenotype; creates stable cell lines for repeated experiments.[31]
Cons Incomplete knockdown can lead to ambiguous results; potential for off-target effects.[39]Can be lethal if the target is essential for cell survival; more time-consuming to generate knockout lines.

Synthesizing the Evidence: An Orthogonal Approach

True confidence in a biological target is achieved when these independent lines of evidence converge. The ideal outcome is a narrative supported by multiple, orthogonal experiments.

Orthogonal_Strategy A Phenotypic Hit: This compound B AP-MS: Identifies Protein X as a potential binding partner A->B Unbiased Discovery C CETSA: Confirms compound binds and stabilizes Protein X in cells B->C Biophysical Confirmation D Kinobeads (if applicable): Shows compound selectively displaces Protein X (a kinase) B->D Competitive Profiling E siRNA/CRISPR: Knockdown/out of Protein X replicates the phenotype and confers resistance to the compound C->E Genetic Validation D->E Genetic Validation F High-Confidence Validated Target: Protein X E->F

Figure 5: A convergent, orthogonal strategy for target validation.

Conclusion

The process of target deconvolution and validation is a cornerstone of modern drug discovery. For a novel compound like this compound, relying on a single experimental result is insufficient. By systematically employing an orthogonal series of experiments—moving from the unbiased discovery of potential binders with AP-MS, to the in-cell confirmation of engagement with CETSA, and finally to the definitive functional linkage provided by genetic methods like CRISPR/Cas9—researchers can build an unassailable case for a compound's true biological target. This rigorous, multi-faceted approach minimizes the risk of pursuing false leads and ultimately accelerates the translation of promising molecules into effective therapeutics.

References

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Hart, G. T., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC. Retrieved February 7, 2026, from [Link]

  • Kharb, R., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Retrieved February 7, 2026, from [Link]

  • Klann, K., et al. (2020). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PMC. Retrieved February 7, 2026, from [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved February 7, 2026, from [Link]

  • Swinney, D. C. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. PubMed. Retrieved February 7, 2026, from [Link]

  • (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Retrieved February 7, 2026, from [Link]

  • Zhang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Retrieved February 7, 2026, from [Link]

  • Gingras, A. C., et al. (2007). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PMC. Retrieved February 7, 2026, from [Link]

  • Klann, K., et al. (2020). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. Journal of Proteome Research. Retrieved February 7, 2026, from [Link]

  • (2022). Target Validation with CRISPR. Biocompare.com. Retrieved February 7, 2026, from [Link]

  • (2023). Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Technology Networks. Retrieved February 7, 2026, from [Link]

  • (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Retrieved February 7, 2026, from [Link]

  • (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. LinkedIn. Retrieved February 7, 2026, from [Link]

  • Target Deconvolution. (n.d.). Creative Biolabs. Retrieved February 7, 2026, from [Link]

  • Affinity purification-mass spectrometry (AP-MS). (n.d.). Fiveable. Retrieved February 7, 2026, from [Link]

  • Al-Suhaimi, K. S., et al. (2023). Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. PMC. Retrieved February 7, 2026, from [Link]

  • Wang, L., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved February 7, 2026, from [Link]

  • (2020). Cellular Thermal Shift Assay (CETSA). News-Medical. Retrieved February 7, 2026, from [Link]

  • Ali, I., et al. (2023). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Publishing. Retrieved February 7, 2026, from [Link]

  • (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Retrieved February 7, 2026, from [Link]

  • (2023). Strategies to validate loss-of-function gene targets involved in the mesenchymal to epithelial transition. Horizon Discovery. Retrieved February 7, 2026, from [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. Retrieved February 7, 2026, from [Link]

  • What is the mechanism of Sulfanilamide? (2024). Patsnap Synapse. Retrieved February 7, 2026, from [Link]

  • Chen, Z., et al. (2025). APPLE-MS: A affinity purification-mass spectrometry method assisted by PafA-mediated proximity labeling. bioRxiv. Retrieved February 7, 2026, from [Link]

  • Loke, H. K., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Publications. Retrieved February 7, 2026, from [Link]

  • Role of siRNA in Target discovery and validation - Series 12. (2023). YouTube. Retrieved February 7, 2026, from [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved February 7, 2026, from [Link]

  • CRISPR Cas9 Gene Editing. (n.d.). Charles River Laboratories. Retrieved February 7, 2026, from [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). MDPI. Retrieved February 7, 2026, from [Link]

  • Zhou, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Retrieved February 7, 2026, from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. Retrieved February 7, 2026, from [Link]

  • Hubner, N. C., et al. (2013). Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS). PMC. Retrieved February 7, 2026, from [Link]

  • Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. (2019). YouTube. Retrieved February 7, 2026, from [Link]

  • Orthogonal Validation in IHC. (n.d.). Atlas Antibodies. Retrieved February 7, 2026, from [Link]

  • siRNA Screening Overview. (n.d.). Target Discovery Institute - University of Oxford. Retrieved February 7, 2026, from [Link]

  • CRISPR-Cas9 screening for target identification. (n.d.). Horizon Discovery. Retrieved February 7, 2026, from [Link]

  • Giansanti, P., et al. (2019). Chemoproteomic selectivity profiling of PIKK and PI3K kinase inhibitors. Nature. Retrieved February 7, 2026, from [Link]

  • Zhang, L., et al. (2007). Harnessing in vivo siRNA delivery for drug discovery and therapeutic development. PMC. Retrieved February 7, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.